potassium;dihydrogen phosphate
Description
Significance in Advanced Materials Science and Fundamental Research
Potassium dihydrogen phosphate (B84403) is a material of immense importance in both applied and fundamental scientific research. Its simple crystal structure makes it an ideal model system for studying ferroelectric phase transitions. tandfonline.comscispace.com At its Curie temperature of approximately 123 K (-150°C), KDP undergoes a phase transition from a paraelectric to a ferroelectric state. jetir.org This property allows researchers to investigate the fundamental mechanisms of ferroelectricity. tandfonline.comjetir.org
In the realm of advanced materials, KDP's significance is primarily linked to its optical properties. bohrium.com It possesses high nonlinear optical coefficients, a wide transparency range from the ultraviolet to the mid-infrared, and a high laser-induced damage threshold, making it invaluable for high-power laser applications. sot.com.sgostphotonics.comjetir.org These properties are harnessed for frequency conversion processes, such as second, third, and fourth harmonic generation in lasers. sot.com.sgrsc.orglaser-crylink.com For instance, KDP is commonly used to double the frequency of Nd:YAG lasers, converting infrared light (1064 nm) to green light (532 nm). sot.com.sg
Furthermore, KDP exhibits excellent electro-optic properties, meaning its optical properties can be modified by an external electric field. ostphotonics.com This makes it a critical component in electro-optic modulators like Pockels cells, which function as fast optical switches in high-power laser systems. sot.com.sgjetir.org Large-aperture KDP crystals are indispensable for major laser facilities, such as those used for inertial confinement fusion (ICF), where they are used for frequency conversion and optical switching. sot.com.sgrsc.orgcambridge.orgmdpi.com The ability to grow large, high-quality single crystals is a key advantage of KDP for these large-scale applications. researchgate.netjetir.org
Table 1: Key Properties of Potassium Dihydrogen Phosphate (KDP) This interactive table summarizes the significant physical and optical properties of KDP crystals.
| Property | Description | Reference |
|---|---|---|
| Crystal Class | Tetragonal (paraelectric phase, above 123 K) | jetir.org |
| Nonlinear Optical (NLO) Properties | High NLO coefficients, enabling efficient frequency conversion (e.g., second harmonic generation). | sot.com.sgostphotonics.com |
| Electro-Optic Properties | Large electro-optic coefficients, used in devices like Pockels cells for light modulation. | sot.com.sgostphotonics.comrsc.org |
| Transparency Range | Wide range from near-ultraviolet to mid-infrared. | sot.com.sgostphotonics.com |
| Laser Damage Threshold | High threshold, allowing it to withstand high-intensity laser beams. | ostphotonics.comjetir.org |
| Ferroelectric Transition | Undergoes a phase transition from a paraelectric to a ferroelectric state at a Curie temperature of ~123 K. | jetir.org |
| Crystal Growth | Can be grown into large, high-quality single crystals, essential for large-aperture laser systems. | jetir.orgcambridge.org |
Historical Context of Academic Investigations on KDP
The scientific investigation of potassium dihydrogen phosphate and its isomorphs has a long history, closely tied to the discovery and understanding of ferroelectricity. Following Joseph Valasek's discovery of ferroelectricity in Rochelle salt in 1920, the search for other materials with similar properties began. jetir.org KDP emerged as a model crystal for studying hydrogen-bonded ferroelectrics. scispace.com By the 1950s, detailed structural studies were being conducted. For example, a 1953 neutron-diffraction study provided crucial insights into the arrangement of hydrogen atoms during the ferroelectric transition, confirming the polar orthorhombic structure in the ferroelectric phase. royalsocietypublishing.org
Since the 1960s, KDP and its deuterated form, DKDP, have been central to research in nonlinear optics and electro-optic applications. rsc.org Early research focused on understanding its fundamental properties, including its crystal structure, phase transitions, and the effect of isotopic substitution (deuteration) on these properties. tandfonline.comtandfonline.com These foundational studies established KDP as a material with not only interesting fundamental physics but also significant potential for technological applications, paving the way for its use in laser systems. researchgate.net
Overview of Contemporary Research Trajectories
Modern research on potassium dihydrogen phosphate continues to be vibrant and is driven by the demands of high-technology applications, especially in high-power laser systems. nih.gov A major focus is on the growth of very large, high-quality KDP and DKDP crystals required for inertial confinement fusion facilities. cambridge.orgbohrium.com Researchers are refining rapid-growth techniques to produce massive crystals (with apertures exceeding 40-60 cm) more efficiently while maintaining high optical quality. cambridge.orgmdpi.comresearchgate.net
Another significant research area is improving the laser-induced damage threshold (LIDT) of these crystals. bohrium.com Laser damage remains a limiting factor in the performance of high-power laser systems, and studies are investigating the mechanisms of damage, the role of defects, and the effects of processing techniques like thermal annealing to enhance the crystals' durability. bohrium.comrsc.org
The study of deuterated KDP (DKDP) is a critical research trajectory. bohrium.com Deuteration alters the material's properties, and researchers are systematically analyzing how different deuterium (B1214612) levels affect the crystal structure, thermal properties, and nonlinear optical coefficients to optimize performance for specific applications like frequency conversion and Pockels cells. rsc.orgrsc.orgfrontiersin.org First-principles calculations and other computational methods are increasingly used to understand the electronic structure, the effect of defects, and phenomena like dehydration at a fundamental level. nih.govbohrium.com Furthermore, research into KDP nanocrystals embedded in porous matrices explores the effects of "restricted geometry" on phase transitions, opening up new avenues in the physics of nanoscale ferroelectrics. mdpi.com
Table 2: Summary of Contemporary Research Findings on KDP and DKDP This interactive table highlights key areas and findings from recent scientific investigations.
| Research Area | Key Findings | Reference |
|---|---|---|
| Rapid Crystal Growth | Methods have been developed to grow large-scale (up to 680 mm) KDP crystals at rates exceeding 10 mm/day with good optical quality. | cambridge.org |
| Deuterated KDP (DKDP) | Increasing deuterium content enhances electro-optic performance. 70% deuterated DKDP is used for large optics in ICF systems. | bohrium.comresearchgate.netfrontiersin.org |
| Laser-Induced Damage | Crystal cracking and damage are linked to brittleness. Fracture toughness is dependent on orientation and temperature, and can be improved by annealing. | rsc.org |
| Nonlinear Properties | The nonlinear refractive index of KDP and DKDP is positive, leading to self-focusing effects in high-power lasers. | bohrium.comrsc.org |
| Nanocrystals | Embedding KDP into nanometer-sized pores can increase its phase transition temperature due to pressure and electric field effects. | mdpi.com |
| Defect Studies | Dehydration of the KDP crystal can create defect states, reducing the band gap and the laser damage threshold. | nih.gov |
| Growth with Impurities | The presence of impurities like iron (Fe³⁺) or silica (B1680970) (SiO₂) during crystal growth affects the crystal's structure and optical properties. | mdpi.comresearchgate.net |
Properties
IUPAC Name |
potassium;dihydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSKLFRGEWLPPA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2KO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.086 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis Methodologies and Crystal Growth Dynamics
Solution Growth Techniques
Solution growth is the most widely employed approach for the crystallization of KDP due to its ability to yield large, high-purity single crystals. This category of techniques involves dissolving the potassium dihydrogen phosphate (B84403) salt in a suitable solvent, typically deionized water, to create a supersaturated or saturated solution. Crystal growth is then initiated and controlled by carefully adjusting parameters such as temperature, solvent evaporation rate, and solution concentration.
Slow Evaporation Method
The slow evaporation technique is a straightforward and widely used method for growing KDP crystals at a constant temperature. This method relies on the gradual removal of the solvent from a saturated solution, which increases the solute concentration and leads to supersaturation, thereby inducing crystal growth. The process is typically carried out in a controlled environment to ensure a slow and steady evaporation rate, which is crucial for the formation of high-quality crystals.
In a typical procedure, a saturated solution of KDP is prepared in a solvent like double-distilled water. This solution is then filtered to remove any impurities and placed in a container that is loosely covered to allow for slow evaporation. The rate of evaporation can be controlled by adjusting the opening of the container. Single crystals of KDP doped with other compounds, such as adipic acid, have been successfully grown using this method, with the entire process taking several weeks to harvest crystals of significant size.
Characterization of crystals grown by this method confirms their crystalline nature and structure. For instance, X-ray diffraction (XRD) analysis is used to determine the crystal system and lattice parameters. The table below presents the lattice parameters for KDP crystals doped with adipic acid, grown via the slow evaporation technique.
Table 1: Lattice Parameters of Adipic Acid Doped KDP Crystal Grown by Slow Evaporation
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| a | 6.281 Å |
| b | 6.299 Å |
| c | 6.299 Å |
| α | 107.64º |
| β | 108.00º |
Slow Cooling Method
The slow cooling method is a prominent technique for growing large, high-quality KDP single crystals, particularly for applications in high-power laser systems. This method involves preparing a saturated KDP solution at a specific temperature and then gradually lowering the temperature to induce crystallization. The solubility of KDP in water decreases as the temperature drops, leading to a supersaturated solution from which the crystal grows.
The process begins with the preparation of a saturated KDP solution at a temperature higher than the intended growth temperature. The solution is then carefully filtered and placed in a crystallizer. A seed crystal is often introduced to provide a nucleation site and to control the orientation of the growing crystal. The temperature of the crystallizer is then slowly reduced at a controlled rate. The cooling rate is a critical parameter that influences the growth rate and the quality of the final crystal. For instance, in the growth of large KDP crystals, a cooling rate of 1.75°C per 24 hours can be employed in the initial phase of growth.
Research has shown that this method can produce very large KDP crystals, with dimensions suitable for industrial applications. The growth cycle for such large crystals can be lengthy, sometimes exceeding a year. The table below provides an example of the parameters used in a slow cooling process for KDP crystal growth.
Table 2: Example Parameters for Slow Cooling KDP Crystal Growth
| Parameter | Value |
|---|---|
| Initial Saturation Temperature | 70 °C |
| Initial Growth Temperature | 47 °C |
| Phase 1 Cooling Rate | 1.75 °C / 24 hours |
| Phase 2 Cooling Rate | 0.75 °C / day |
| Phase 3 Cooling Rate | 1.5 °C / day |
Hydrothermal Process
The hydrothermal process for KDP crystal growth involves crystallization from aqueous solutions at high temperatures and pressures. This method is particularly advantageous for synthesizing materials that are insoluble or have low solubility at ambient conditions. The process is carried out in a sealed, pressure-resistant vessel called an autoclave.
In a typical hydrothermal synthesis of KDP, a nutrient solution of potassium dihydrogen phosphate is placed in the autoclave. The autoclave is then heated to temperatures in the range of 200-300°C, creating high-pressure conditions. A temperature gradient is maintained within the autoclave to facilitate the transport of the dissolved solute to a cooler region where a seed crystal is located, leading to crystal growth.
While the hydrothermal method can produce high-quality crystals with fewer defects, it is a more complex and expensive technique compared to other solution growth methods. The requirement for specialized high-pressure equipment and the slower growth rates make it less common for the mass production of KDP crystals.
Gel Growth Method
The gel growth method is a solution growth technique where crystallization occurs within a gel matrix, typically silica (B1680970) gel. This method offers the advantage of suppressing convective currents, which can lead to more uniform crystal growth and a reduction in defects. The gel provides a three-dimensional, diffusion-controlled environment for the crystal to grow.
The process involves preparing a silica gel, which is then impregnated with a KDP solution. As the solvent diffuses through the gel and evaporates, the KDP solution becomes supersaturated, leading to the nucleation and growth of crystals within the gel matrix. This technique is particularly useful for growing crystals of substances with low solubility and for studying the fundamentals of crystal growth in a convection-free environment.
Research has demonstrated the successful growth of pure and doped KDP crystals using the gel method at room temperature. The crystals grown by this method are often small but of high quality. Characterization studies, such as Fourier-transform infrared spectroscopy (FTIR), have been used to confirm the incorporation of dopants into the KDP crystal lattice. The table below shows a comparison of the Second Harmonic Generation (SHG) efficiency of pure and DL-Alanine doped KDP crystals grown by the gel method. ripublication.com
Table 3: Relative SHG Efficiency of Pure and Doped KDP Crystals from Gel Growth
| Crystal | Relative SHG Efficiency |
|---|---|
| Pure KDP | 1.00 |
Unidirectional Growth Methodologies (e.g., Sankaranarayanan-Ramasamy Method)
Unidirectional growth methods are designed to produce large, high-quality single crystals with a specific orientation. The Sankaranarayanan-Ramasamy (SR) method is a notable example of such a technique. This method utilizes a specially designed ampoule to achieve unidirectional crystal growth from a solution. The entire volume of the solute can be converted into a single crystal, leading to a high solute-crystal conversion efficiency.
In the SR method, a seed crystal is placed at the bottom of the growth vessel, and the supersaturated solution is allowed to crystallize in a single direction. This is often achieved by controlling the temperature gradient or by slow evaporation of the solvent. The SR method has been successfully employed to grow KDP single crystals with diameters of up to 40 mm and heights of 60 mm, with an average growth rate of 5 mm/day. google.com
Crystals grown by the SR method have been shown to possess superior properties compared to those grown by conventional methods. For instance, the laser damage threshold of SR-grown KDP crystals has been found to be significantly higher. sciencepublishinggroup.com
Table 4: Comparison of Laser Damage Threshold for KDP Crystals
| Growth Method | Laser Damage Threshold |
|---|---|
| Conventional Method | 6.8 J/cm² |
Rotating Crystal Methods
The rotating crystal method is a dynamic solution growth technique that involves rotating the seed crystal during the growth process. This rotation enhances the mass transport of the solute to the crystal faces and promotes a more uniform distribution of temperature and concentration in the solution. The result is often an improvement in crystal quality and an increase in the achievable growth rate.
In this method, a seed crystal is mounted on a holder that is rotated at a constant or variable speed within the supersaturated solution. The rotation helps to reduce the thickness of the diffusion boundary layer around the crystal, thereby facilitating the incorporation of solute molecules into the crystal lattice. This technique has been used to achieve rapid growth of KDP crystals, with growth rates as high as 70 mm/day being reported. mdpi.com
The rotation rate is a critical parameter that needs to be optimized to avoid the formation of inclusions and other defects. Studies have shown that both unidirectional and reversible rotation can be effective. For example, a rotation rate of 30 rpm has been used to grow inclusion-free KDP crystals. mdpi.com
Table 5: Growth Parameters for KDP Crystals using Rotating Crystal Method
| Parameter | Value |
|---|---|
| Growth Orientation | |
| Rotation Rate | 30 rpm |
| pH of Solution (at 55 °C) | 3.8 |
Advanced Synthetic Routes and Chemical Precursors
The synthesis of potassium dihydrogen phosphate (KH₂PO₄), commonly known as KDP, can be achieved through various chemical pathways. These methods are selected based on precursor availability, desired purity, and scalability. Advanced routes focus on direct reactions and metathesis to yield high-quality crystals.
Phosphoric Acid and Potassium Carbonate Reaction
A prevalent industrial method for producing potassium dihydrogen phosphate involves the neutralization reaction between phosphoric acid (H₃PO₄) and a potassium source, such as potassium carbonate (K₂CO₃) or potassium hydroxide (B78521) (KOH). acs.orgrsc.org The reaction with potassium carbonate proceeds by adding the potassium salt to the phosphoric acid solution. google.comacs.org
The general chemical equation for this reaction is: 2H₃PO₄ + K₂CO₃ → 2KH₂PO₄ + H₂O + CO₂
This process is typically carried out in an aqueous solution. The reactants are mixed under controlled temperature, often between 80-100 °C, and the pH is maintained around 4 to 5 to ensure the formation of the dihydrogen phosphate salt. Following the reaction, the solution is filtered, concentrated through evaporation, and then cooled to induce crystallization. The resulting crystals are separated via centrifugation and dried.
Potassium Hydrogen Sulfate (B86663) and Calcium Hydrogen Phosphate Reaction
Another synthetic approach involves a double decomposition or metathesis reaction using potassium hydrogen sulfate (KHSO₄) and calcium hydrogen phosphate (Ca(H₂PO₄)₂). google.comgoogle.com This method can be advantageous when utilizing alternative sources of phosphate. In this process, potassium hydrogen sulfate reacts with calcium hydrogen phosphate in the presence of sulfuric acid. google.com
The reaction can be summarized as follows: Ca(H₂PO₄)₂ + 2KHSO₄ → 2KH₂PO₄ + CaSO₄ + H₂SO₄
A key aspect of this route is the precipitation of calcium sulfate (gypsum), which is sparingly soluble and can be removed by filtration, leaving a solution of potassium dihydrogen phosphate and phosphoric acid. google.com The filtrate is then purified, concentrated, and cooled to crystallize the KDP product. wjygy.com.cn This method's efficiency can be high, with reports of over 95% recovery for phosphorus and 99.5% for potassium. google.com
Isotopic Substitution via Deuteration (e.g., from D₂O)
For specific applications in nonlinear optics and electro-optics, the hydrogen atoms in KDP can be replaced with their heavier isotope, deuterium (B1214612) (D), to form deuterated potassium dihydrogen phosphate (KD₂PO₄ or DKDP). This isotopic substitution is achieved by growing the crystals from a solution prepared with heavy water (deuterium oxide, D₂O) instead of regular water (H₂O). researchgate.netusra.edu
The process involves dissolving the starting KDP material in D₂O. During crystallization, deuterium is incorporated into the crystal lattice, substituting the hydrogen in the dihydrogen phosphate anion (H₂PO₄⁻) to form (D₂PO₄⁻). researchgate.net This substitution significantly alters certain physical properties of the crystal. The increased mass of deuterium compared to hydrogen affects the vibrational frequencies of the molecule. ajchem-a.comajchem-a.com Specifically, the substitution of deuterium for hydrogen in the P—O bond results in a decrease in the bonding force, observed as a red-shift in Raman spectra. researchgate.net
Influence of Growth Parameters on Crystalline Perfection
The quality of KDP crystals is critically dependent on the conditions under which they are grown. Precise control over parameters such as supersaturation and pH is essential for producing large, optically perfect crystals required for advanced applications.
Supersaturation Control (Static and Dynamic Regimes)
Studies show that as supersaturation increases, the crystal growth rate rises. However, this often comes at the cost of reduced crystal homogeneity. researchgate.net High supersaturation can lead to increased surface roughness and the inclusion of mother liquor or other impurities. nih.gov Conversely, maintaining a stable, low level of supersaturation helps to suppress the formation of growth bands and scattering particles within the crystal, thereby improving its optical transmittance and laser damage threshold. researchgate.net
Control systems have been developed to maintain supersaturation within very tight tolerances, for example, ±0.03 g KDP/100 g water. researchgate.net The growth kinetics can be modeled using power laws, where the growth rate's dependence on supersaturation indicates the underlying growth mechanism, such as spiral growth. nih.govacs.org The response to changing supersaturation can differ; for instance, higher growth rates have been observed when supersaturation is decreasing compared to when it is increasing. nih.govacs.org This highlights the importance of both static (constant) and dynamic (changing) supersaturation regimes in achieving desired crystal characteristics.
| Supersaturation Level | Effect on Growth Rate | Effect on Crystal Quality | Primary Growth Mechanism |
|---|---|---|---|
| Low (Stable) | Slower | High homogeneity, suppressed defects, improved optical transmittance. researchgate.net | Spiral Growth nih.govacs.org |
| High | Faster | Lower homogeneity, increased surface roughness, potential for inclusions. researchgate.netnih.gov | Polynuclear Growth nih.gov |
pH Effects on Crystallization Kinetics
The pH of the growth solution is another critical parameter that influences the crystallization process of KDP. The pH affects the relative concentrations of the different phosphate ions in the solution (H₂PO₄⁻, HPO₄²⁻, and PO₄³⁻) and thus the degree of supersaturation and crystallization rate.
Research indicates that the crystallization rate is maximized at a specific pH value. For KDP, this optimal pH is reported to be around 3.0. aip.org At this pH, the concentration of the H₂PO₄⁻ ion is highest, leading to the shortest induction period (the time before nucleation begins) and the narrowest metastable zone width (the region of supersaturation where spontaneous nucleation does not occur). aip.orgresearchgate.net When the pH deviates from this optimum, either increasing or decreasing, the crystallization rate slows down. This is attributed to a decrease in the effective supersaturation as the concentration of the desired H₂PO₄⁻ ion is reduced. aip.org The average particle size of the resulting crystals tends to increase with an increase in pH. aip.org In practice, KDP crystals are often grown in a slightly acidic medium, with pH values around 4.0 also being commonly used. bioinfopublication.org
| pH Value | Metastable Zone Width | Induction Period | Crystallization Rate | Resulting Particle Size |
|---|---|---|---|---|
| < 3.0 | Increases as pH decreases aip.org | Increases as pH decreases aip.org | Decreases as pH decreases aip.org | N/A |
| 3.0 | Minimum aip.orgresearchgate.net | Minimum aip.orgresearchgate.net | Maximum aip.orgresearchgate.net | N/A |
| > 3.0 | Increases as pH increases aip.org | Increases as pH increases aip.org | Decreases as pH increases aip.org | Increases with pH aip.org |
Purity of Constituent Materials and Impurity Control
The quality of potassium dihydrogen phosphate (KDP) crystals is intrinsically linked to the purity of the raw materials used in their synthesis. The presence of impurities, whether ionic or particulate, can significantly impact the crystal's growth, morphology, and final properties. Modern manufacturing of KDP typically involves the reaction of phosphoric acid with potassium carbonate, potassium hydroxide, or potassium chloride. mdpi.commdpi.comaps.org While these methods can yield high-purity products, trace impurities in the starting materials can be incorporated into the crystal lattice, leading to defects.
Ionic impurities, such as trivalent metal cations (e.g., Fe³⁺, Al³⁺, Cr³⁺), are a primary concern in KDP crystal growth. These ions can be introduced through the initial salts and have been shown to negatively affect the crystal's laser-induced damage threshold. rsc.org Research has demonstrated that the presence of specific cationic impurities in the growth solution leads to poorer damage behavior in the resulting crystals. For instance, aluminum and antimony doped samples have exhibited particularly low laser damage thresholds. rsc.org The concentration of these impurities in the starting KDP powders is a critical factor that must be controlled.
Particulate impurities also pose a significant threat to the integrity of KDP crystals. These can range from microscopic foreign particles to organic materials leached from the growth apparatus, such as Lucite and Teflon. rsc.org The incorporation of particles like SiO₂ into the growing crystal is dependent on factors such as the particle size and the supersaturation of the solution. researchgate.net Larger particles have a higher probability of being captured by the growing crystal face, leading to the formation of inhomogeneities and extended channels within the crystal structure. researchgate.net To mitigate the effects of both ionic and particulate impurities, continuous filtration of the growth solution is a crucial step. The use of ultra-fine filtration (e.g., 0.02 micron) has been shown to be effective in producing crystals with superior damage distributions. rsc.org
The impact of impurities extends to the physical properties of the crystals. For example, the coefficient of thermal expansion (CTE) of KDP crystals can be altered by the presence of different impurity ions. mdpi.com Ions like Mg²⁺ and Al³⁺ can reduce the CTE, while Na⁺ and SO₄²⁻ can increase it, exacerbating thermal expansion mismatch and increasing the risk of cracking during growth. mdpi.com
Table 1: Effect of Cationic Impurities on KDP Crystal Performance
| Impurity Ion | Concentration in Solution (ppm) | Observed Effect |
|---|---|---|
| Aluminum (Al³⁺) | 3 | Poor laser damage behavior. rsc.org |
| Iron (Fe³⁺) | 1 | Poor laser damage behavior. rsc.org |
| Chromium (Cr³⁺) | 2 | Not explicitly stated to have the poorest behavior, but part of the impurity study. rsc.org |
| Antimony (Sb³⁺) | 10 | Poor laser damage behavior. rsc.org |
Thermal Gradients and Temperature Fluctuation Effects
Temperature is a paramount parameter in the solution-based growth of KDP crystals, exerting significant influence over growth rates, crystal morphology, and the incorporation of defects. Precise control of thermal conditions is essential for the synthesis of large, high-quality crystals. The growth process typically relies on the temperature lowering technique, where a saturated KDP solution is prepared at an elevated temperature and then slowly cooled to induce crystallization. jetir.org
The growth rate of KDP crystals is highly sensitive to both the absolute temperature and the degree of supersaturation, which is itself a function of temperature. rsc.org Studies have shown that at a constant supersaturation, a higher saturation temperature leads to a faster crystal growth rate. rsc.org However, rapid changes in temperature can lead to fluctuations in supersaturation, which can be detrimental to crystal quality, causing the formation of growth bands and scattering particles. researchgate.net Therefore, maintaining a stable and precisely controlled temperature throughout the growth cycle is critical. Modern crystal growth systems employ automated temperature control with high accuracy (e.g., ±0.02 °C) to ensure stable supersaturation. rsc.orgresearchgate.net
Thermal gradients within the crystallizer can lead to non-uniform growth and the generation of internal stresses. Asymmetrical heating can induce thermal stress that, if it exceeds the mechanical strength of the crystal, can lead to cracking and fractures. researchgate.net This is a particularly significant issue in the growth of large-aperture KDP crystals, where mismatches in the coefficient of thermal expansion (CTE) between different regions of the crystal can be exacerbated by temperature fluctuations. mdpi.com The CTE of KDP is itself temperature-dependent, and the presence of impurities can further modify it, increasing the complexity of stress management during growth. mdpi.com
Table 2: Influence of Temperature on KDP Crystal Growth Rate
| Parameter | Condition | Effect on Growth |
|---|---|---|
| Growth Temperature | Higher temperature at constant supersaturation | Faster growth rate. rsc.org |
| Temperature Fluctuation | Unstable temperature | Can lead to growth bands and scattering particles. researchgate.net |
| Temperature Control Accuracy | ±0.02 °C | Enables stable supersaturation for high-quality growth. rsc.org |
| Thermal Gradients | Asymmetrical heating | Can induce thermal stress and cracking. researchgate.net |
Crystallographic and Structural Investigations
Defect Structures and Their Energetics in Potassium Dihydrogen Phosphate (B84403)
The crystalline perfection of potassium dihydrogen phosphate (KDP) is a critical factor for its application in advanced optical and electronic devices. However, during the growth process, various types of defects are inevitably introduced into the crystal lattice. These defects, which range from zero-dimensional point defects to one-dimensional dislocations, can significantly influence the material's properties. Understanding the structure and energetics of these defects is crucial for controlling their formation and improving the quality of KDP crystals.
Point Defects and Impurity-Related Vacancies
Point defects are imperfections that occur at or around a single lattice point. In KDP crystals, these include vacancies (an atom missing from a lattice site), interstitials (an atom occupying a site that is normally vacant), and impurity atoms. core.ac.uk The formation of these defects is influenced by thermodynamic considerations during crystal growth; for instance, rapid growth rates can lead to the trapping of solvent molecules and the formation of both vacancies and interstitials. core.ac.ukresearchgate.net
Intrinsic point defects, such as hydrogen and oxygen vacancies (VH and VO), are known to significantly affect the optical properties of KDP. nih.gov Theoretical calculations have shown that the formation energies of these vacancies are considerably lower on the crystal surfaces ((100) and (101)) compared to within the bulk crystal, suggesting a higher concentration of these defects at the surface. nih.gov The presence of point defects can cause local lattice stress and deformation, which in turn can reduce the material's resistance to laser-induced damage. nih.gov
The energetics of defect formation are critical for determining the stability and concentration of various defects. First-principles calculations based on Density Functional Theory (DFT) have been employed to determine the formation energies for various impurity-doped KDP systems. These studies reveal how different impurities affect the crystal's structural stability.
| Dopant/Defect System | Defect Formation Energy (eV) | Reference |
|---|---|---|
| Li replacing K (Li₄P₄H₈O₁₆) | -1.901 | aip.org |
| Na replacing K (Na₄P₄H₈O₁₆) | -1.957 | aip.org |
| Mg replacing K (Mg₄P₄H₄O₁₆) | -2.342 | aip.org |
| Ca replacing K (Ca₄P₄H₄O₁₆) | -2.557 | aip.org |
Dislocation Studies (e.g., Screw Dislocation Analysis)
Dislocations are one-dimensional line defects that represent an abrupt change in the arrangement of atoms. In KDP crystals, dislocations can be introduced during growth or subsequent processing and can create stress fields that impact crystal quality. nih.gov The presence of dislocations has been linked to the formation of fracture pits on the crystal surface during polishing processes. nih.gov
Screw dislocations, a specific type of dislocation where the lattice planes trace a helical path around the dislocation line, have been the subject of theoretical analysis in KDP. Studies using density functional theory have investigated the structure and energetics of researchgate.net and researchgate.net screw dislocations. rsc.orgacs.orgacs.org These analyses reveal that the region around the dislocation core is under significant shear stress. rsc.org This stress can deform the crystal structure, leading to a reduction in the band gap and the introduction of intermediate states within the forbidden gap. acs.orgacs.org
A significant finding from these studies is that the high stress in the vicinity of the dislocation core can cause dehydration of the KDP structure. rsc.orgacs.org This process, along with the formation of radicals like PO₂, can introduce extra optical absorption peaks, which are detrimental to the crystal's performance in high-power laser applications by lowering the laser-induced damage threshold. acs.org The stress field created by a dislocation can also increase the concentration of intrinsic point defects in the surrounding lattice. nih.gov
Influence of Impurities on Lattice Distortion
Detailed studies have been conducted on the effects of specific impurities. For instance, when Lanthanum (La³⁺) substitutes for Phosphorus (P⁵⁺), the resulting Laₚ defect disrupts the crystal structure. rsc.orgrsc.org This leads to a significant shortening of the adjacent H-O bonds by approximately 18.8%, causing localized strain. rsc.org Similarly, first-principles calculations for Titanium (Ti) impurities substituting for phosphorus (Tiₚ) show that the defect produces significant lattice distortion, with the H-O bond lengths exhibiting variations of up to 26.39%. researchgate.net
The nature and concentration of impurities dictate the extent of lattice distortion. High concentrations of sulfate (B86663) (SO₄²⁻) ions, which can incorporate into the lattice by forming hydrogen bonds, have been observed to cause defects such as cracks and the inclusion of the mother liquor. semanticscholar.org The introduction of cations with a radius larger than that of K⁺ can lead to a reduction in the crystal's bandgap due to the creation of intrinsic point defects. aip.org The table below summarizes the impact of various cation substitutions on the lattice parameters of KDP.
| Crystal System | Lattice Parameter 'a' (Å) | Lattice Parameter 'b' (Å) | Lattice Parameter 'c' (Å) | Reference |
|---|---|---|---|---|
| Pure KH₂PO₄ | 7.57 | 7.57 | 7.09 | aip.org |
| Li replacing K (Li₄P₄H₈O₁₆) | 7.19 | 7.19 | 5.85 | aip.org |
| Na replacing K (Na₄P₄H₈O₁₆) | 7.16 | 7.16 | 6.36 | aip.org |
| Mg replacing K (Mg₄P₄H₄O₁₆) | 7.53 | 7.53 | 5.57 | aip.org |
| Ca replacing K (Ca₄P₄H₄O₁₆) | 7.10 | 7.10 | 6.19 | aip.org |
This localized strain and alteration of the periodic potential of the lattice can have profound effects on the electronic and optical properties of the crystal, often leading to a decrease in optical transparency and a lower threshold for laser-induced damage. semanticscholar.orgosti.gov
Phase Transition Phenomena
Ferroelectric Phase Transition Mechanisms
The most prominent phase transition in KDP is its transformation from a paraelectric to a ferroelectric state. This transition is a classic example of a structural phase transition and has been extensively studied to understand the fundamental mechanisms of ferroelectricity.
Paraelectric to Ferroelectric Transition (I-42d to Fdd2)
At temperatures above its Curie point, KDP exists in a paraelectric phase with a tetragonal crystal structure belonging to the I-42d space group. jetir.org In this state, the crystal does not exhibit spontaneous polarization. Upon cooling below the Curie temperature, KDP undergoes a structural phase transition to a ferroelectric phase. This low-temperature phase is characterized by an orthorhombic crystal structure with the space group Fdd2. jetir.org This transition to a lower symmetry state allows for the development of a spontaneous electric dipole moment, a hallmark of ferroelectricity.
Curie Temperature and Associated Anomalies
The critical temperature at which the paraelectric-to-ferroelectric phase transition occurs in KDP is known as the Curie temperature (Tc). For potassium dihydrogen phosphate (B84403), the Curie temperature is approximately 123 K (-150 °C). jetir.org This transition is accompanied by significant anomalies in various physical properties of the crystal. Notably, there is a sharp peak in the heat capacity at the Curie temperature, indicative of the energy changes associated with the structural rearrangement. Furthermore, the dielectric constant exhibits a pronounced anomaly, increasing significantly as the temperature approaches Tc from above and then dropping in the ferroelectric phase.
| Property | Value/Description |
| Curie Temperature (Tc) | ~123 K (-150 °C) |
| Paraelectric Phase Space Group | I-42d (tetragonal) |
| Ferroelectric Phase Space Group | Fdd2 (orthorhombic) |
| Anomalies at Tc | Sharp peak in heat capacity, significant increase in dielectric constant |
Role of Hydrogen Atoms and Phosphate Groups in Spontaneous Polarization
The onset of spontaneous polarization in the ferroelectric phase of KDP is intrinsically linked to the behavior of the hydrogen atoms within the crystal's hydrogen-bonded network. researchgate.net In the high-temperature paraelectric phase, the protons (hydrogen atoms) are disordered, residing in a double-well potential between two oxygen atoms of adjacent phosphate (PO₄) groups. jetir.org
As the crystal cools through the Curie temperature, these protons become ordered, preferentially occupying one of the two possible sites in the hydrogen bonds. This ordering of protons breaks the crystal's symmetry and leads to a collective displacement of the potassium (K⁺) and phosphorus (P⁵⁺) ions relative to the oxygen framework of the phosphate tetrahedra. It is this ordered arrangement of the protons and the subsequent ionic shifts that give rise to a net electric dipole moment along the c-axis of the crystal, resulting in spontaneous polarization. The phosphate groups themselves are thus polarized due to the off-center position of the phosphorus atom within the oxygen tetrahedron, a displacement that is directly coupled to the proton ordering.
Soft Mode Behavior and Lattice Dynamics Near Transition
The ferroelectric phase transition in KDP is also understood in terms of lattice dynamics and the concept of a "soft mode." A soft mode is a specific lattice vibration (phonon) whose frequency decreases as the temperature approaches the phase transition point. In KDP, the dynamics are complex, and the transition is considered to be a crossover between a displacive type (driven by the softening of a lattice phonon) and an order-disorder type (driven by the ordering of constituent units).
The soft mode in KDP is coupled to the proton tunneling motion between the two sites in the hydrogen bond. As the temperature nears the Curie point, the frequency of this coupled mode softens, indicating an instability in the crystal lattice that ultimately drives the structural transition. However, experimental studies have revealed a more complicated picture, with the soft mode being heavily damped (overdamped). This has led to models where the soft mode is coupled to other lattice modes and relaxational processes, reflecting the dual displacive and order-disorder nature of the transition.
| Temperature | Soft Mode Frequency (THz) |
| 295 K | 0.55 |
| 175 K | 0.39 |
Relaxation Kinetics of Microstructural Changes During Transition
The transition from the paraelectric to the ferroelectric phase involves significant microstructural changes, primarily the formation of ferroelectric domains. Below the Curie temperature, the crystal is no longer a single uniform structure but is divided into regions (domains) where the spontaneous polarization is uniformly oriented, but the direction of polarization differs between adjacent domains.
The kinetics of these microstructural changes involve the nucleation and growth of these ferroelectric domains. As the temperature decreases below Tc, there is a crossover from a state of fluctuating polarized clusters to the formation of static domains. aps.org The movement of the walls between these domains contributes significantly to the dielectric properties of the material. At even lower temperatures, a phenomenon known as "domain wall freezing" can occur, where the mobility of the domain walls is drastically reduced. jkps.or.kr The relaxation kinetics associated with domain wall motion can be studied through dielectric spectroscopy, which reveals the characteristic timescales of these processes. researchgate.net These kinetics are crucial for understanding the dynamic response of KDP in various applications.
Other Phase Transformations Under External Fields
Besides the temperature-driven ferroelectric phase transition, potassium dihydrogen phosphate can undergo other structural transformations when subjected to external fields such as high pressure or strong electric fields. For instance, at very low temperatures (e.g., 20 K), the application of a sufficiently strong static electric field can induce a phase transition. researchgate.net
Furthermore, at high temperatures, around 503 K, KDP is known to transform from its tetragonal structure to a monoclinic phase. nih.gov High-pressure studies have also revealed a rich phase diagram for KDP, with different crystal structures becoming stable under various pressure and temperature conditions. These field-induced phase transitions highlight the sensitivity of the KDP crystal lattice to external stimuli and offer additional avenues for tuning its physical properties.
Mechanically Induced Phase Transitions (Tensile/Compressive Loads)
The application of mechanical stress, such as tensile or compressive loads, can induce structural changes and phase transitions in potassium dihydrogen phosphate crystals. Research has shown that loading along the <100> direction, whether through tension or compression, leads to a reduction in the crystal's symmetry. researchgate.net This loss of certain symmetry elements indicates a transformation in the crystal structure.
Theoretical studies involving ab initio models have further explored the mechanical behavior of KDP under uniaxial, biaxial, and triaxial compressive and tensile loads, predicting the occurrence of symmetry and phase transformations. researchgate.net While detailed quantitative data on the precise stress thresholds for these transitions are complex and depend on various factors, the qualitative effect of mechanical loading on the crystal structure is well-established.
| Type of Load | Direction of Load | Observed Effect |
|---|---|---|
| Tensile | ⟨100⟩ | Reduction in crystalline symmetry |
| Compressive | ⟨100⟩ | Reduction in crystalline symmetry |
| Uniaxial, Biaxial, Triaxial | Not specified | Symmetry/phase transformation predicted |
Temperature-Dependent Structural Transformations (Beyond Ferroelectric)
Beyond its well-known ferroelectric to paraelectric phase transition at approximately 122 K, potassium dihydrogen phosphate undergoes further structural transformations at elevated temperatures. Differential thermal analysis has revealed an endothermic peak at around 180°C (453 K), which is associated with a structural change. tandfonline.com This high-temperature phase transition is often described as a transformation from the ambient tetragonal structure to a monoclinic phase. mdpi.comaps.org
Further heating leads to another transition. It has been reported that at approximately 506 K, a transformation to a different monoclinic phase with the space group P21/c occurs. aps.orgscispace.com However, there is some debate in the scientific literature, with some studies suggesting that the phenomena observed at these high temperatures are related to chemical decomposition rather than purely structural phase transitions. jetir.org Specifically, the formation of polyphosphates has been proposed. mdpi.com
| Transition Temperature | Initial Crystal Structure | Resulting Crystal Structure/Phase | Notes |
|---|---|---|---|
| ~180°C (453 K) | Tetragonal | Monoclinic | Some studies suggest this may be the onset of decomposition. tandfonline.commdpi.com |
| ~233°C (506 K) | Tetragonal/Monoclinic | Monoclinic (P21/c) | This transition is also associated with thermal decomposition by some researchers. aps.orgscispace.com |
High-Pressure Crystal Phases and Stability
Potassium dihydrogen phosphate exhibits a complex phase diagram under high pressure, with several distinct crystal phases having been identified. At room temperature, increasing pressure induces a series of structural transformations. One of the notable high-pressure phases is designated as phase IV, which has been determined to have a monoclinic structure with the space group P21/c at 1.62 GPa. nih.govdntb.gov.ua
Further compression leads to the formation of other high-pressure phases. Phase V has been identified as having an orthorhombic C2221 structure, while phase VI adopts a triclinic P-1 structure. researchgate.net The transition from phase IV to phase VI in KDP is associated with a significant volume change of 14.3%. At extremely high pressures, around 73 GPa, phase VI' has been observed to become amorphous, a state that can revert to phase II upon decompression.
| Phase Designation | Pressure of Observation | Crystal System | Space Group |
|---|---|---|---|
| Phase IV | 1.62 GPa | Monoclinic | P21/c |
| Phase V | Above ~3 GPa | Orthorhombic | C2221 |
| Phase VI | Above ~7.5 GPa | Triclinic | P-1 |
Advanced Spectroscopic Characterization Techniques
Vibrational Spectroscopy
Vibrational spectroscopy is instrumental in identifying the functional groups and understanding the bonding within the potassium dihydrogen phosphate (B84403) crystal lattice.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In potassium dihydrogen phosphate, FTIR spectra reveal the characteristic vibrational modes of the dihydrogen phosphate (H₂PO₄⁻) ion and the influence of the crystal lattice.
The FTIR spectrum of pure KDP is characterized by several distinct absorption bands corresponding to the stretching and bending vibrations of the P-O, P-OH, and O-H bonds. A broad band observed in the high-energy region is typically attributed to the O-H stretching of water and the P-O-H group. tandfonline.com The presence of various functional groups can be confirmed by the vibrational frequencies observed in the spectrum. ijera.com For instance, an absorption at 1761.32 cm⁻¹ has been assigned to a stretching vibration. ijera.com
The introduction of dopants into the KDP crystal lattice can lead to noticeable changes in the FTIR spectrum, providing evidence of the incorporation of the dopant and its interaction with the host lattice. For example, doping with L-valine introduces additional peaks corresponding to the functional groups of the amino acid. tandfonline.com Similarly, the incorporation of L-phenylalanine into the KDP crystal matrix is confirmed by the presence of different vibrational modes belonging to L-Phe. royalsocietypublishing.org Doping with potassium chloride can cause slight shifts in the characteristic vibrational frequencies, indicating a distortion in the crystal lattice. tandfonline.com
Table 1: Characteristic FTIR Vibrational Frequencies for Pure and Doped KDP
| Wavenumber (cm⁻¹) | Assignment | Compound |
|---|---|---|
| 3703.29, 3318 | O-H stretching | Pure KDP ijera.com |
| 1761.32 | Stretching vibration | Pure KDP ijera.com |
| ~3400 | O-H stretching (water), P-O-H stretching | L-valine doped KDP tandfonline.com |
| Additional peaks | Functional groups of L-valine | L-valine doped KDP tandfonline.com |
| Shifted peaks | Lattice distortion | Potassium chloride doped KDP tandfonline.com |
| Additional peaks | Vibrational modes of L-phenylalanine | L-phenylalanine doped KDP royalsocietypublishing.org |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FTIR by probing the vibrational modes that involve a change in the polarizability of the molecule. The Raman spectrum of potassium dihydrogen phosphate has been extensively studied, revealing details about its internal and external vibrational modes. The spectrum can be broadly divided into two regions: the lattice modes at lower frequencies (below 300 cm⁻¹) and the internal modes of the PO₄ group at higher frequencies (300–1200 cm⁻¹). capes.gov.br
A detailed study of the Raman spectrum of a single crystal of KH₂PO₄ using mercury arc excitation identified 15 distinct lines. nih.gov Ten of these were attributed to the internal oscillations of the H₂PO₄⁻ group, two to the rotatory oscillations of this group, and three to translatory-type external oscillations. nih.gov The internal modes include symmetric and asymmetric stretching and bending vibrations of the P(OH)₂ and PO₂ groups. For example, peaks at 363 cm⁻¹, 474 cm⁻¹, and 549 cm⁻¹ correspond to the in-plane P(OH)₂ and PO₂ bending vibrations. aip.org A dominant feature around 915 cm⁻¹ is characteristic of tetragonal KDP. jetir.org
Deuteration of KDP leads to a red-shift (shift to lower wavenumbers) of the Raman peaks associated with the internal vibrations of the (H/D)₂PO₄⁻ anion. capes.gov.briaea.org This shift is attributed to the decrease in the bonding force of the P-O bond upon substitution of hydrogen with deuterium (B1214612). capes.gov.briaea.org
Table 2: Selected Raman Frequency Shifts for Potassium Dihydrogen Phosphate
| Frequency Shift (cm⁻¹) | Assignment |
|---|---|
| 50, 98, 114, 153, 185 | External Oscillations nih.gov |
| 358, 370, 393, 467, 528, 570 | Internal Oscillations (H₂PO₄⁻ group) nih.gov |
| 913, 1080 | Internal Oscillations (H₂PO₄⁻ group) nih.gov |
| 2500, 2700 | O-H Vibrations nih.gov |
| 363, 474, 549 | In-plane P(OH)₂ and PO₂ bending vibrations aip.org |
Temperature-Dependent Vibrational Mode Analysis
The vibrational spectra of potassium dihydrogen phosphate are highly sensitive to temperature, particularly around its ferroelectric phase transition. Raman spectroscopy is a key technique for studying these temperature-dependent changes. As KDP is cooled below its phase transition temperature, the ferroelectric phase emerges, leading to changes in the Raman spectra. rsc.org These changes can be analyzed to understand the dynamics of the phase transition. It has been suggested that in the region of the phase transition temperature, both the paraelectric and ferroelectric phases may coexist. rsc.org The ferroelectric phase is thought to appear as nanometer-sized clusters that grow as the crystal is further cooled. rsc.org
Studies on pressed-pellet samples of KDP have shown that the liquid-nitrogen-temperature Raman spectra exhibit the characteristics of the ferroelectric phase. aip.org
Effects of Doping on Vibrational Spectra
Doping potassium dihydrogen phosphate with various impurities can significantly alter its vibrational spectra, providing insights into how the dopants are incorporated into the crystal lattice and their effect on the material's properties.
In FTIR studies, doping with substances like L-alanine can cause shifts in the vibrational frequencies of the host KDP crystal, in addition to introducing new peaks from the dopant itself. aip.org For example, the presence of L-phenylalanine in the KDP crystalline matrix is confirmed by the appearance of different vibrational modes associated with the amino acid. royalsocietypublishing.org
Raman spectroscopy has been used to study mixed crystal systems such as potassium-ammonium dihydrogen phosphate. aip.org In these systems, the low-temperature spectra can reveal features characteristic of a structural glass formation, indicating a local freezing of the dopant ions (e.g., NH₄⁺). aip.org The substitution of deuterium for hydrogen in KDP results in a red-shift of the Raman peaks corresponding to the internal vibrations of the phosphate anion, which is attributed to a decrease in the P-O bond force. capes.gov.briaea.org
Electron Spin Resonance (ESR) and Electron Nuclear Double Resonance (ENDOR) Studies
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), and Electron Nuclear Double Resonance (ENDOR) are powerful techniques for studying materials with unpaired electrons, such as paramagnetic centers and radicals. In potassium dihydrogen phosphate, these techniques have been employed to characterize defects and impurity centers, providing detailed information about their electronic structure and local environment.
Irradiated single crystals of KDP have been studied using ESR and ENDOR to identify the structures of phosphate group radicals. capes.gov.br These studies have identified precursor cation species at low temperatures (4.2 K) that convert to other radical forms upon warming. capes.gov.br The g-values and proton ENDOR results have enabled the construction of detailed models for these radical species. capes.gov.br Furthermore, phosphorous ENDOR resonances have been detected, providing complete hyperfine splitting tensors for the observed species. capes.gov.br
ESR has also been used to investigate the effects of doping on KDP. For instance, in Cu²⁺ doped KDP single crystals, the EPR spectra indicate that the Cu²⁺ ions substitute for K⁺ ions. nih.gov The analysis of the spectra allows for the determination of the principal values of the g and hyperfine tensors, as well as the ground state wave function of the Cu²⁺ ions. nih.gov In another study, the introduction of TiO₂ nanoparticles into the KDP crystal was found to cause significant changes in the EPR spectra, including the disappearance of Fe³⁺ and Cr³⁺ signals and the appearance of new lines attributed to AsO₄⁴⁻ centers. iaea.org This suggests that the nanoparticles can induce a recharge of the impurity centers to "EPR-silent" states. iaea.org
ENDOR studies, in conjunction with EPR, have been used to probe low-frequency fluctuations and the formation of polarized clusters near the phase transition in KDP and its isomorphs. By using AsO₄⁴⁻ and SeO₄³⁻ radicals as microscopic probes, the temperature dependence of the hyperfine and superhyperfine structures can be analyzed to understand the dynamics of the hydrogen bond protons and their coupling to the heavier ions.
Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions
Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) spectroscopy is a fundamental technique for characterizing the optical properties of materials by measuring their absorbance, transmittance, and reflectance in the UV, visible, and near-infrared regions of the electromagnetic spectrum. This technique is particularly useful for determining the optical transparency window and studying electronic transitions in potassium dihydrogen phosphate.
Pure KDP is known for its wide optical transparency range, which is a crucial property for its applications in nonlinear optics and laser systems. tandfonline.com The UV-Vis-NIR spectrum of KDP typically shows high transmittance in the entire visible and near-infrared regions. tandfonline.com The lower cut-off wavelength for pure KDP is generally observed in the ultraviolet region. tandfonline.com The transmittance spectra of KDP can be divided into different spectral regions, with the transparency being a key performance parameter for optical applications.
Doping KDP with various substances can significantly modify its optical properties. For instance, doping with L-valine has been shown to increase the percentage of optical transmission. tandfonline.com Similarly, doping with L-phenylalanine can lead to a significant increase in optical transmission in the visible spectrum at low doping concentrations. royalsocietypublishing.org The introduction of impurities can also affect the optical band gap of the material. tandfonline.com
UV-Vis-NIR spectroscopy is also a valuable tool for studying defects and electronic transitions induced by external stimuli, such as ultraviolet radiation. Studies on UV-induced transient absorption in KDP have revealed a broad absorption spectrum extending from the UV to the near-infrared. This transient absorption is suggested to arise from an induced defect state resulting from the promotion of an electron into the conduction band via two-photon absorption. The spectral and temporal characteristics of this transient absorption can be measured to understand the dynamics of these defect states.
Photoluminescence Spectroscopy
Photoluminescence (PL) spectroscopy is a highly sensitive, non-destructive analytical technique used to investigate the electronic structure and optical properties of potassium dihydrogen phosphate (KDP). This method provides critical insights into intrinsic and extrinsic defects, impurities, and structural variations within the crystal lattice, which are paramount to its performance in nonlinear optical applications. The technique involves exciting the crystal with photons, typically from a laser source, and analyzing the spectrum of the emitted light as electrons transition from excited states back to lower energy levels.
The intrinsic photoluminescence of undoped KDP is strongly associated with the presence of defects within the crystal structure. Luminescence bands can be attributed to the radiative annihilation of self-trapped excitons (STEs) and various defect centers related to the phosphate groups and hydrogen bonds. aip.orgresearchgate.net For instance, a luminescence spectrum at 5.1 eV has been shown to originate from STE radiative annihilation. aip.orgresearchgate.net Other observed emission bands are linked to specific defects, such as the 510 nm band, which is attributed to electron-hole recombination near the PO₄ group, and a 560 nm band associated with 'A radical' defects. aip.org
Laser irradiation significantly influences the photoluminescence spectra of KDP crystals, with the nature of the induced defects and corresponding emissions being dependent on the laser's fluence and wavelength. aip.org High-power nanosecond laser irradiation at different wavelengths induces distinct emission peaks. spiedigitallibrary.org A broad PL band centered at 587 nm has been identified as characteristic of a laser-induced phosphorus-oxygen hole center (POHC) defect, which is a typical result of laser damage in the phosphate network. aip.org Studies comparing different laser fluences reveal changes in the probabilities of forming POHC defects versus phosphorus-oxygen electric center (POEC) defects. aip.orgaip.org For example, irradiation at a fluence of 9.0 J/cm² can lead to the emergence of a new band at 231.55 nm, which is assigned to the radiative annihilation of STEs in a modified lattice structure. researchgate.net
| Excitation Wavelength (nm) | Observed Emission Peaks (nm) | Attributed Cause / Defect |
|---|---|---|
| 532 | 559, 586, 609, 621 | Vibrational modes of KDP (Raman Scattering) spiedigitallibrary.org |
| 355 | 358, 365, 377, 385, 390 | Vibrational modes of KDP (Raman Scattering) spiedigitallibrary.org |
| 248 | 324, 342 | Not specified spiedigitallibrary.org |
| Laser-induced damage sites (general) | 510 | Electron-hole recombination near PO₄ group aip.org |
| Laser-induced damage sites (general) | 560 | A radical aip.org |
| Laser-induced damage sites (general) | 587 | Phosphorus-oxygen hole center (POHC) aip.org |
Inorganic dopants also play a crucial role. Thallium (Tl⁺) doped KDP crystals exhibit a prominent photoluminescence band at 4.5 eV upon UV excitation, which originates from the ³P₁ → ¹S₀ electronic transitions within the Tl⁺ ions. researchgate.net The intensity of this luminescence is directly correlated with the concentration of the thallium ions. researchgate.net
| Dopant | Excitation Energy / Wavelength | Major Emission Peak / Band | Associated Transition / Notes |
|---|---|---|---|
| Sunset Yellow (SSY) Dye | Not specified | ~409 nm | Indicates a violet emission researchgate.net |
| Thallium (Tl⁺) | 5.75 eV | 4.5 eV (in a band from 3.50-5.0 eV) | ³P₁ → ¹S₀ transition in Tl⁺ ions researchgate.net |
| Alizarin, Congo red, Evans blue | Not specified | Not specified | Reported to enhance photoluminescence properties researchgate.net |
Theoretical and Computational Modeling
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of KDP, DFT calculations have been instrumental in analyzing its electronic characteristics. jetir.org Studies have shown that the phosphate (B84403) (PO₄) groups are the dominant contributors to the nonlinear optical effects, while the hydrogen bonds play a more significant role in the material's birefringence. aip.org
DFT has also been employed to understand the impact of impurities and structural defects on the electronic and optical properties of KDP. For instance, investigations into the effects of screw dislocations have revealed that they can reduce the material's band gap and introduce intermediate states within the forbidden gap. acs.orgacs.org These defect states are primarily derived from the hybridization of the 2p orbitals of oxygen and the 3p orbitals of phosphorus. acs.org Furthermore, DFT calculations have been used to study the influence of dopants, such as aluminum ions (Al³⁺), on the crystal structure and electronic properties of KDP. mdpi.com
The table below summarizes key findings from DFT studies on the electronic structure of KDP.
| Feature Studied | Key Findings |
| Pristine KDP | The top of the valence band is mainly composed of O 2p states, while the bottom of the conduction band is a mix of P 3p, O 2p, and K 3p states. |
| Screw Dislocation | Reduces the band gap and introduces defect states derived from 2p(O)-3p(P) hybridization. acs.org |
| Al³⁺ Doping | Al³⁺ ions can substitute K⁺ sites and may form complex defects with hydrogen vacancies, slightly shortening the band gap. mdpi.com |
| Fe³⁺ Doping | Fe³⁺ impurities can combine with hydrogen vacancies, introducing defect states in the band gap primarily from the 2p orbitals. researchgate.net |
Molecular Dynamics (MD) Simulations for Deformation Mechanisms
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For KDP, a material known for its fragility and complex mechanical behavior, MD simulations have been crucial for understanding its deformation mechanisms at the atomic scale. researchgate.net The development of a comprehensive interaction potential function specifically for KDP has enabled reliable MD analysis of its mechanical properties. researchgate.netacs.org
MD simulations have been particularly insightful in revealing the anisotropic nature of KDP's deformation under external stresses like nanoindentation. acs.org These simulations have shown that subsurface damage is highly dependent on the crystal orientation. For example, when indenting the (001) surface, both tetragonal and monoclinic phases can appear, with some monoclinic phase transforming to the tetragonal phase. In contrast, indentation on the (100) surface can lead to the emergence of an orthorhombic phase directly from the original structure. acs.org The role of hydrogen bonds is critical in these anisotropic responses; their orientation relative to the indentation direction influences how deformation is transmitted through the material. acs.org
Key insights from MD simulations on KDP's deformation are presented in the table below.
| Simulation Condition | Observed Deformation Mechanisms |
| Nanoindentation on (001) surface | Appearance of both tetragonal and monoclinic phases, with subsequent amorphization near the surface leading to pile-ups. acs.org |
| Nanoindentation on (100) surface | Direct transformation to an orthorhombic phase without amorphization or pile-ups. acs.org |
| General Deformation | Hydrogen bonds play a key role in the anisotropic deformation, influencing the transmission of stress. acs.org Phase transformation is a primary mechanism of subsurface damage. |
Pseudo-spin-lattice Coupled Mode (PLCM) Model Applications
The Pseudo-spin-lattice coupled mode (PLCM) model is a theoretical framework used to describe the ferroelectric phase transition in KDP-type crystals. This model considers the coupling between the proton tunneling motion (represented by a pseudo-spin) and the vibrations of the crystal lattice (phonons). The PLCM model has been successfully applied to study both the static and dynamic properties of KDP. researchgate.net
In conjunction with Green's function theory, the PLCM model has been used to derive expressions for the dielectric constant and tangent loss of KDP, which are in good agreement with experimental results. ripublication.com The model helps to explain the "softening" of a coupled pseudo-spin-phonon mode as the temperature approaches the Curie point, which is a hallmark of the ferroelectric phase transition.
Green's Function Theory for Phase Transitions
Green's function theory is a powerful theoretical tool in condensed matter physics for studying the properties of interacting many-body systems. It has been specifically applied to investigate the ferroelectric phase transition in KDP. aps.orgaps.org The theory allows for the calculation of the energies of collective excitations, such as the coupled spin-phonon modes mentioned in the PLCM model. aps.org
A key success of the Green's function approach in KDP has been to show that the softening of the mixed proton-phonon mode and the onset of static long-range ferroelectric order occur at the same temperature, providing a self-consistent theoretical description of the phase transition. aps.orgaps.org This method has been particularly useful for handling the complexities of the proton subsystem and its interaction with the lattice. ripublication.com
Perturbation Theory in Electro-Optic Coefficient Calculation
Perturbation theory provides a framework for calculating the response of a system to a small external perturbation, such as an applied electric field. In the context of KDP, a simplified theoretical model based on perturbation theory has been proposed to calculate the linear electro-optic coefficients. aip.org This approach allows for the determination of how the refractive indices of the material change in response to an external low-frequency electric field.
The method involves calculating the variation in the system's energy with respect to atomic displacements, which determines the flexibility of the atoms in response to the field. aip.org By subsequently calculating the electronic band structure and optical refractive indices for the displaced atomic geometries, the change in refractive indices can be related to the atomic displacements, ultimately yielding the electro-optic coefficients. aip.org
Statistical Mechanical Models of Hydrogen Lattice
The hydrogen bonds in KDP play a crucial role in its ferroelectric properties. Statistical mechanical models focusing on the arrangement of protons (hydrogen ions) within the hydrogen bond network have been central to understanding the phase transition. The most famous of these is the Slater model, which was later extended. These models often use an Ising model framework, where a "spin" variable represents the two possible off-center positions of a proton in a hydrogen bond. researchgate.net
These models consider the configurational energy of the hydrogen ions around the phosphate tetrahedra. researchgate.net By applying statistical mechanics, it is possible to describe the collective ordering of the protons as the temperature is lowered, leading to the spontaneous polarization characteristic of the ferroelectric phase. These models successfully account for the observed entropy change at the Curie temperature and provide a fundamental basis for the "order-disorder" nature of the phase transition in KDP. researchgate.net
Prediction of Mechanical Behavior and Structural Evolution
Theoretical and computational modeling serves as a powerful tool for investigating the mechanical properties and structural transformations of potassium dihydrogen phosphate (KH₂PO₄), often abbreviated as KDP. These methods provide atomic-level insights that are crucial for understanding the material's response to external stimuli such as mechanical stress, temperature, and impurities. Methodologies like Molecular Dynamics (MD) and Density Functional Theory (DFT) are central to these predictions.
Molecular Dynamics Simulations of Mechanical Behavior
Molecular Dynamics (MD) simulations are instrumental in exploring the deformation mechanisms of KDP at the atomic scale. A significant challenge in this area has been the development of a suitable interaction potential function that can accurately describe the complex mechanical behavior of KDP, which is known to be fragile and soft. researchgate.net
Recent advancements have led to the development of new potential functions that reliably predict the mechanical properties of KDP. researchgate.net These functions have been validated by their ability to simulate various deformations, including phase transformations and lattice slipping. researchgate.net One such potential function, based on an empirical force field, has been shown to accurately predict the elastic modulus in different crystal directions and structural changes under a range of loading conditions.
Research based on these potentials has elucidated the critical role of hydrogen bonds in the deformation of KDP. researchgate.net MD simulations have been used to model the nanoindentation process, revealing how the material responds to mechanical stress. These simulations show the evolution of the load-displacement curve and the formation of amorphous structures or phase transformations under the indenter, providing a deeper understanding of the material's fragility.
| Property | Predicted Value | Computational Method | Key Finding |
|---|---|---|---|
| Elastic Modulus (Various Directions) | Direction-dependent values | Molecular Dynamics (MD) with validated potential function | The model can reliably predict anisotropic mechanical properties under different loading conditions. researchgate.net |
| Deformation Mechanism | Phase transformation and lattice slipping | Molecular Dynamics (MD) | Identified as primary modes of deformation under mechanical load. researchgate.net |
| Response to Machining | Formation of micro-cracks and pits | Dynamic Response Model | The material's soft and brittle nature makes it susceptible to surface defects during machining. |
First-Principles Calculations of Structural Evolution
First-principles calculations, primarily using Density Functional Theory (DFT), provide a quantum mechanical approach to understanding the structural stability and evolution of KDP. These calculations are crucial for predicting how the crystal structure responds to changes in its environment, such as the introduction of dopants or thermal effects like dehydration.
Influence of Dopants: DFT studies have investigated the impact of various impurities on the KDP crystal structure. For instance, calculations have shown that trivalent metal ions like Aluminum (Al³⁺) and Chromium (Cr³⁺) predominantly substitute for Potassium (K⁺) ions. mdpi.comrsc.org This substitution, often coupled with the formation of hydrogen vacancies for charge compensation, leads to significant local distortions within the crystal lattice. mdpi.comrsc.org
The primary structural change observed is a large deformation of the O-H bonds that connect the phosphate (PO₄) tetrahedra. mdpi.comrsc.org As the concentration of these dopants increases, the accumulation of these distortions enhances the structural instability of the crystal, which can ultimately affect its optical properties and laser damage threshold. mdpi.com
Phase Transitions and Environmental Effects: DFT calculations have also been employed to explore phase transitions. At ambient conditions, KDP typically has a tetragonal structure, but it can transform to a monoclinic structure at high temperatures. aps.org First-principles calculations have suggested that this monoclinic structure can be stabilized at room temperature by confining KDP between graphitic surfaces. aps.org The interaction between potassium cations and the π electrons of the graphene distorts the local structure, making the monoclinic phase more energetically favorable at small interlayer distances. aps.org
Furthermore, first-principles studies have modeled the structural evolution of KDP during dehydration. These simulations track the changes in the crystal structure and electronic properties as water molecules are progressively removed, providing a detailed picture of the decomposition process. researchgate.net
| Phenomenon | Computational Method | Predicted Structural Change | Significance |
|---|---|---|---|
| Doping with Al³⁺/Cr³⁺ | Density Functional Theory (DFT) | Substitutes for K⁺, causing large deformations in O-H bonds. mdpi.comrsc.org | Leads to structural instability and can alter optical properties. mdpi.com |
| Dehydration | Density Functional Theory (DFT) | Progressive removal of water molecules leading to decomposition. researchgate.net | Models the thermal decomposition process and intermediate phases. |
| Phase Transition (Tetragonal to Monoclinic) | Density Functional Theory (DFT) | Can be induced at room temperature by confinement between graphene layers. aps.org | Demonstrates that mechanical and environmental confinement can control crystal structure. aps.org |
| Ferroelectric Phase Transition | Ab initio MD / DFT | Coupling of K⁺−H₂PO₄⁻ stretching mode with proton tunneling. scilit.com | Provides insight into the atomic-level mechanisms of ferroelectricity. scilit.com |
Advanced Optical and Electro Optical Phenomena
Nonlinear Optical (NLO) Properties
The nonlinear optical response of KDP is a cornerstone of its application in laser technology. These properties arise from the material's non-centrosymmetric crystal structure, which allows for the generation of new frequencies when interacting with high-intensity light.
Second Harmonic Generation (SHG) Efficiency and Mechanisms
Second Harmonic Generation (SHG) is a nonlinear process where two photons of the same frequency interact with the KDP crystal to generate a single photon with twice the frequency (and half the wavelength). KDP is widely used for frequency doubling of lasers, for instance, converting the 1064 nm output of a Nd:YAG laser to 532 nm. optica.orgyoutube.com
The efficiency of SHG in KDP is dependent on several factors, including the intensity of the fundamental laser beam, the crystal's length, and critically, the phase-matching condition. youtube.com Phase matching requires that the refractive index of the fundamental wave matches that of the second harmonic wave within the crystal, ensuring a constructive interference and efficient energy transfer to the new frequency. In KDP, a negative uniaxial crystal, this is typically achieved through angle tuning, where the crystal is oriented at a specific angle (the phase-matching angle) relative to the incident beam. optica.orgyoutube.com For SHG of a 1064 nm laser, the process is often a type I phase matching (o + o → e), where two ordinary-polarized fundamental photons generate one extraordinary-polarized second-harmonic photon. optica.org
The mechanism of SHG is rooted in the second-order nonlinear susceptibility (χ⁽²⁾) of the crystal. scienceandnature.org While phase matching is a necessary condition, an efficient conversion also requires a non-zero effective nonlinear coefficient (d_eff), which depends on the crystal's orientation and the polarization of the interacting beams. youtube.com It is possible to have a phase-matching condition met, but if the orientation results in a zero effective nonlinear coefficient, no second harmonic will be generated. youtube.com
| Parameter | Value/Description | Reference |
|---|---|---|
| Typical Conversion | 1064 nm → 532 nm | optica.orgyoutube.com |
| Phase Matching Type | Type I (o + o → e) is common | optica.org |
| Nonlinear Coefficient (d₃₆) | ~0.39 pm/V | cryslaser.com |
| Key to Efficiency | Phase Matching and Non-zero d_eff | youtube.com |
Third Harmonic Generation (THG)
Third Harmonic Generation (THG) is another crucial application of KDP, particularly in high-power laser systems like those used for inertial confinement fusion. cryslaser.com This process typically involves two stages: first, SHG converts a portion of the fundamental frequency (ω) to the second harmonic (2ω). Then, in a second KDP crystal, the fundamental and second harmonic beams are mixed through sum-frequency generation (SFG) to produce the third harmonic (3ω). aip.org For a 1064 nm fundamental laser, this results in a 355 nm ultraviolet output. cryslaser.com
Deuterated KDP (DKDP or KD*P) is often preferred for THG applications. cryslaser.comwikipedia.org The deuteration reduces optical absorption at certain infrared wavelengths, which is beneficial for high-power laser applications. wikipedia.org Research has shown that elevating the operating temperature of KDP and DKDP crystals can substantially increase THG energy, conversion efficiency, and the laser-induced damage threshold. cryslaser.com For instance, one study achieved a THG efficiency of 36% in a gradient deuterium (B1214612) DKDP crystal. aip.org
Influence of Doping on Nonlinear Response
The nonlinear optical properties of KDP can be modified by introducing dopants into the crystal lattice. Doping can enhance the SHG efficiency and other optical parameters. Studies have shown that doping KDP with various organic and inorganic materials can lead to an improved nonlinear response. For example, doping with paranitrophenol has been found to increase the SHG efficiency to 1.20 times that of pure KDP. wikipedia.orgresearchgate.net Similarly, doping with cobalt and nickel resulted in SHG efficiencies 1.12 and 1.08 times greater than standard KDP, respectively. wikipedia.orgresearchgate.net
The introduction of dopants can cause slight alterations in the crystal lattice parameters, which in turn affects the nonlinear optical susceptibility. The enhancement in SHG efficiency is a key reason for the continued research into doped KDP crystals for various NLO applications. researchgate.net Furthermore, doping has been observed to increase the laser damage threshold of the crystals, making them more suitable for high-power applications. wikipedia.orgresearchgate.net
| Dopant | SHG Efficiency (Relative to Pure KDP) | Reference |
|---|---|---|
| Paranitrophenol | 1.20 | wikipedia.orgresearchgate.net |
| Cobalt | 1.12 | wikipedia.orgresearchgate.net |
| Nickel | 1.08 | wikipedia.orgresearchgate.net |
| Manganese | 1.08 | wikipedia.orgresearchgate.net |
Role of Electron-Cloud Distortion in Nonlinearity
The fundamental origin of the nonlinear optical response in KDP lies in the behavior of its constituent atoms and chemical groups under an intense electric field, such as that from a laser. First-principles calculations indicate that the [PO₄]³⁻ anionic groups are the dominant contributors to the SHG effect. aip.org The nonlinear effect is generated primarily through the distortion of the electron cloud of the dihydrogen phosphate (B84403) ([H₂PO₄]⁻) group when subjected to picosecond laser pulses. researchgate.net
This phenomenon can be understood through the "bond charge model," which provides a semi-classical view of the crystal's nonlinear behavior as an assembly of electrical charges. bohrium.com The intense electric field of the laser light displaces the electron clouds relative to the atomic nuclei, inducing an oscillating dipole moment that is not linearly proportional to the electric field strength. This anharmonic oscillation of the electron cloud is what gives rise to the generation of higher harmonic frequencies. The contributions from virtual-electron processes, where electrons are excited to virtual states by the incident photons, are considered dominant in the nonlinear optical responses of KDP. aip.org
Electro-Optical (EO) Effect and Modulators
Beyond its nonlinear optical properties, KDP is a cornerstone material for electro-optic devices, which control the properties of light using an applied electric field. This is primarily due to the linear electro-optic effect, also known as the Pockels effect.
Linear Electro-Optic Coefficients and Their Determination
The linear electro-optic (Pockels) effect describes the change in the refractive index of a medium that is linearly proportional to an applied external electric field. In KDP, which belongs to the 42m crystal class, the effect is characterized by two primary electro-optic coefficients, r₄₁ and r₆₃. researchgate.net These coefficients quantify the change in the crystal's index ellipsoid—an imaginary surface that describes the refractive index experienced by light of any polarization.
When an electric field is applied along the crystal's optic axis (z-axis), the r₆₃ coefficient is relevant. This field induces a change in the refractive indices, making the crystal optically biaxial. The determination of these coefficients is crucial for designing electro-optic modulators, Q-switches, and Pockels cells.
One method for determining the coefficients involves measuring the half-wave voltage (Vπ), which is the voltage required to induce a phase shift of π between two orthogonal components of polarized light. For a longitudinal Pockels cell where the electric field is parallel to the light propagation, the unclamped electro-optic coefficient |γ₆₃| of KDP at room temperature was measured to be 10.24 ± 0.05 pm/V at a wavelength of 632.8 nm. bohrium.com
| Coefficient | Typical Value (@ 633 nm) | Reference |
|---|---|---|
| r₄₁ | 8 x 10⁻¹² m/V | optica.org |
| r₆₃ | 11 x 10⁻¹² m/V | optica.org |
| |γ₆₃| (unclamped) | 10.24 ± 0.05 pm/V | bohrium.com |
The mechanism behind the electro-optic effect involves the displacement of atoms within the crystal lattice due to the external electric field. This atomic displacement alters the electronic band structure, which in turn modifies the optical refractive indices. laser-crylink.com
Compound Names
| Compound Name | Chemical Formula |
|---|---|
| Potassium dihydrogen phosphate | KH₂PO₄ |
| Potassium dideuterium phosphate | KD₂PO₄ |
| Paranitrophenol | C₆H₅NO₃ |
| Cobalt | Co |
| Nickel | Ni |
| Manganese | Mn |
Proton Displacement Contribution to Electro-Optic Effect
The linear electro-optic effect in potassium dihydrogen phosphate (KDP) is significantly influenced by the displacement of hydrogen atoms (protons) within the crystal lattice. aip.org In the presence of an external electric field, the atoms within the crystal are displaced from their equilibrium positions. aip.orgaip.org The protons in the hydrogen bonds are notably more flexible and responsive to an external field compared to the other constituent atoms. aip.orgaip.org This flexibility implies that the displacement of these hydrogen atoms is the primary contributor to the linear electro-optic effect observed in KDP. aip.orgaip.org
First-principles calculations combined with semiempirical methods have been employed to study this phenomenon. aip.orgaip.org These studies indicate that the changes in refractive indices, which are characteristic of the electro-optic effect, are directly related to the degree of lattice flexibility afforded by proton displacement. aip.org The total energy of the crystal varies as a function of these atomic displacements. For instance, the displacement of a hydrogen atom along the x-axis results in nearly the same modification of the extraordinary refractive index (ne) as a displacement along the y-axis. However, a larger change in the ordinary refractive index (no) is observed when a hydrogen atom moves along the z-axis. aip.org This anisotropic response underscores the critical role of proton dynamics in the electro-optic behavior of KDP. aip.orgaip.org The Pockels effect, a linear electro-optic phenomenon, is prominent in crystals lacking inversion symmetry, such as KDP. wikipedia.org
Laser-Material Interaction Studies
The interaction between high-power lasers and KDP crystals is a critical area of research, as these crystals are essential components in laser systems for applications like frequency conversion and electro-optical switching. mdpi.comoptica.org However, KDP is susceptible to laser-induced damage (LID), which can limit the performance and lifetime of high-power laser systems. mdpi.comoptica.org
Laser Damage Threshold (LDT) Investigations
The laser-induced damage threshold (LDT) is a crucial parameter that quantifies the ability of an optical material to resist damage from laser radiation. nih.govedmundoptics.com For KDP, the LDT is not a single value but depends on various factors, including laser parameters (pulse duration, wavelength, and spot size), material properties (presence of defects), and experimental conditions. mdpi.comaps.org
The actual LDT of KDP crystals used in high-power laser applications is often significantly lower than the theoretical intrinsic value. mdpi.com For instance, the practical LDT is around 12–15 J/cm² for a 1 ns pulse, whereas the theoretical value is estimated to be between 147–200 J/cm². mdpi.com This discrepancy is largely attributed to the presence of defects within the crystal. mdpi.com
Investigations have shown that different types of surface defects exhibit distinct damage thresholds. Cracks, fracture pits, and surface protuberances on KDP surfaces have been found to have LDTs in the range of 6 to 11 J/cm² for 3 ns pulses at 355 nm, which is considerably lower than that of a defect-free surface. optica.org Rapidly grown KDP crystals have been shown to have a mean optical breakthrough threshold of about 3 GW/cm², which is comparable to that of crystals grown by conventional methods. researchgate.net
| Laser Wavelength (nm) | Pulse Duration | Reported LDT | Notes |
|---|---|---|---|
| - | 1 ns | 12–15 J/cm² | Practical value for crystals used in projects. mdpi.com |
| - | 1–3 ns | 147–200 J/cm² | Theoretical intrinsic value. mdpi.com |
| 355 | 3 ns | 6–11 J/cm² | For surfaces with cracks, fracture pits, and protuberances. optica.org |
| 355 | 10 ns | 4.98 J/cm² | After single-point diamond turning (SPDT) processing. researchgate.net |
| 355 | 10 ns | 9.2 J/cm² | After optimal processing including SPDT, magnetorheological finishing, and ion beam figuring. researchgate.net |
Mechanisms of Laser-Induced Damage and Mitigation Strategies
The mechanisms behind laser-induced damage in KDP are complex, involving a combination of physical processes that occur over very short timescales. mdpi.comoptica.org The process can be broadly divided into three stages: energy deposition, damage initiation, and damage formation. mdpi.com
Mechanisms of Damage:
Multiphoton Absorption and Ionization: For laser pulses of different durations, the damage mechanism varies. With ultra-short pulses (<10 ps), laser-induced plasma formation is the dominant damage originator. mdpi.com A three-photon ionization mechanism has been identified as a key process in KDP laser damage. spiedigitallibrary.org For longer pulses (>100 ps), traditional heat transfer plays a more significant role. mdpi.com
Role of Defects: Defects within the KDP crystal, such as cracks, inclusions, and dislocations, have a profound impact on the LDT, especially under short-pulse laser irradiation. mdpi.com These defects can act as initial absorption sites, leading to localized heating, melting, and plasma formation. mdpi.comnih.gov This initial energy deposition can then lead to the generation of stress waves and the formation of cracks. optica.org
Mitigation Strategies: Several strategies have been developed to improve the laser damage resistance of KDP crystals:
Surface Processing: Advanced polishing techniques are employed to minimize surface defects. Water dissolution ultra-precision polishing (WDUP) has been shown to eliminate detrimental micro-waviness on surfaces initially machined by single-point diamond turning (SPDT), thereby improving the LDT. nih.gov A combination of SPDT, magnetorheological finishing with water-dissolution (MRFWD), and ion beam figuring (IBF) has been shown to increase the surface damage threshold from 4.98 J/cm² to 9.2 J/cm² at 355 nm. researchgate.net
Defect Mitigation and Repair: A "recycling" strategy is used to extend the lifetime of KDP optics by mitigating the growth of laser-induced surface damage. cambridge.org This involves removing material around surface micro-defects to create a smooth geometrical structure, such as a Gaussian-shaped pit, which can improve the laser damage resistance. cambridge.orgresearchgate.net
Laser Annealing: Laser annealing has been demonstrated to be an effective method for enhancing the laser-induced damage resistance of KDP crystals. researchgate.net
Optical Transmittance and Absorption Characteristics Across Wavelength Ranges
Potassium dihydrogen phosphate is characterized by a wide spectral transparency range, which is a key property for its use in various optical applications. mdpi.comjetir.orgcastech.comlaserstates.comcivillaser.comcastech-us.comnewlightphotonics.com This high transmittance extends from the ultraviolet (UV) to the near-infrared (NIR) region. castech.comlaserstates.comcivillaser.comcastech-us.comnewlightphotonics.com
The UV cut-off wavelength for KDP is around 160 nm. rsc.org The material exhibits good transmission in the entire visible region. researchgate.net The transparency range for KDP is typically cited as 200-1500 nm. castech-us.com The growth conditions and the presence of impurities can affect the transmittance of KDP crystals, particularly in the UV range of 200–400 nm. researchgate.net Crystals grown from solutions with a stoichiometric composition at 55°C and a growth rate of 1 mm per day tend to exhibit the highest transmittance. researchgate.net
Studies have systematically investigated the transmittance, cut-off edge, band-gap energy, linear absorption, and nonlinear two-photon absorption (TPA) properties of KDP in the deep-UV spectral region. rsc.org The linear absorption coefficients for KDP have been measured to be in the range of 0.0314–0.0535 cm⁻¹ at 263.2 nm and 0.125–0.183 cm⁻¹ at 210.5 nm. rsc.org The TPA coefficients were found to be 0.09–0.25 cm/GW at 263.2 nm and 1.42–1.59 cm/GW at 210.5 nm. rsc.org
The absorption of UV radiation can induce a transient absorption in KDP, which is broad and extends from approximately 200 nm to 700 nm. optica.org This transient absorption is suggested to arise from a defect state created by the promotion of an electron into the conduction band via two-photon absorption. optica.org
| Property | Value | Wavelength/Conditions |
|---|---|---|
| Transparency Range | 200-1500 nm | General |
| UV Cut-off Wavelength | ~160 nm | Defined by "0" transmittance. rsc.org |
| Linear Absorption Coefficient | 0.0314–0.0535 cm⁻¹ | @ 263.2 nm rsc.org |
| 0.125–0.183 cm⁻¹ | @ 210.5 nm rsc.org | |
| Two-Photon Absorption (TPA) Coefficient | 0.09–0.25 cm/GW | @ 263.2 nm rsc.org |
| 1.42–1.59 cm/GW | @ 210.5 nm rsc.org |
Optical Band Gap Modification and Tuning through Doping
The optical band gap of potassium dihydrogen phosphate can be altered by the introduction of dopants into the crystal structure. researchgate.net This modification of the band gap can enhance the material's properties for specific applications. researchgate.net The experimental band gap for the paraelectric phase of KDP is reported to be 7.2 eV, while for the ferroelectric phase, it is 8.0 eV. rsc.orgrsc.org
Doping KDP with various organic and inorganic compounds has been shown to influence its optical absorbance and, consequently, its band gap. researchgate.net For instance, doping with L-lysine has been observed to increase the percentage of transmittance in the visible region. researchgate.net Similarly, the introduction of dopants like aspartic acid, succinic acid, glycine, and L-alanine has been reported to improve the optical band gap of KDP. researchgate.net
The introduction of sulfur as a dopant, substituting for phosphorus, creates defect transition levels within the band gap. rsc.org Such doping can affect the optical absorption and potentially reduce the laser damage threshold. rsc.orgrsc.org The transmission spectrum of KDP crystals doped with high concentrations of sulfate (B86663) ions has been observed to decrease in the UV band, with a cutoff wavelength of 300 nm. rsc.orgrsc.org
The ability to tune the optical band gap through doping is a significant area of research, as it allows for the tailoring of KDP's optical properties for enhanced performance in various applications. researchgate.net
Birefringence and its Controlling Factors
Potassium dihydrogen phosphate is an optically anisotropic material, meaning that the refractive index of light passing through it depends on the polarization and direction of the light. samaterials.com This property gives rise to birefringence, the phenomenon where a light ray is split into two rays (the ordinary and extraordinary rays) that travel at different velocities and are polarized at right angles to each other. jetir.orgsamaterials.com
KDP exhibits negative birefringence, which is a crucial characteristic for its use in phase-matching for nonlinear optical applications like frequency doubling. jetir.org The refractive indices for the ordinary (no) and extraordinary (ne) rays at a wavelength of 632.8 nm are approximately 1.5074 and 1.4669, respectively, resulting in a birefringence (Δn = ne - no) of -0.0405. jetir.org
The birefringence of KDP is not always uniform throughout the crystal and can be influenced by several factors:
Compositional Heterogeneities: Variations in the composition between different growth sectors of the crystal can cause spatial variations in the refractive index, leading to distortion of the transmitted wavefront. unt.edu
Dislocations: The presence of large groups of dislocations within the crystal can induce strain, which in turn leads to strain-induced birefringence and can cause depolarization of the light beam. unt.edu
External Fields: The application of an electric field can alter the refractive indices of the crystal, a phenomenon known as the electro-optic effect. aip.org An electric field component parallel to the optic axis can induce biaxiality in the crystal. optoscience.com
The control of these factors is essential for growing large, high-optical-quality KDP crystals with uniform birefringence, which is critical for their efficient performance in optical devices. jetir.orgunt.edu
Doping and Impurity Engineering for Tailored Properties
Organic Molecule Doping
The incorporation of organic molecules into the KDP crystal lattice can lead to significant modifications of its properties. These dopants can interact with the KDP structure through hydrogen bonding and van der Waals forces, influencing crystal growth and physical characteristics.
Amino acids, with their zwitterionic nature and ability to form hydrogen bonds, are effective dopants for modifying the properties of KDP crystals. The presence of both an acidic carboxyl group (-COOH) and a basic amino group (-NH₂) allows for complex interactions within the KDP lattice.
Studies have shown that doping with various amino acids can lead to notable improvements in the optical and mechanical properties of KDP crystals. For instance, the incorporation of L-alanine has been found to increase the optical transparency and second harmonic generation (SHG) efficiency of KDP crystals. Similarly, glycine doping has been reported to enhance the SHG efficiency, with some studies indicating an efficiency 1.36 times that of pure KDP.
L-arginine is another amino acid that has been shown to significantly improve the NLO properties of KDP, with reports of a threefold increase in SHG efficiency. The incorporation of L-histidine has been found to increase the thermal stability and optical transparency of KDP crystals. Research on L-glutamic acid doped KDP has shown improvements in optical transmittance and NLO properties.
The doping of L-valine into the KDP lattice has been observed to increase optical transmission. Investigations into aspartic acid and succinic acid as dopants have also been conducted, with findings indicating an improved optical band gap. Furthermore, studies on L-cystine doped KDP crystals have been explored for their potential in modifying NLO properties. The effects of these amino acid dopants are often attributed to the creation of defects and internal stress in the crystal lattice, which can lead to an enhancement of the NLO response.
Table 1: Effects of Amino Acid Doping on KDP Crystal Properties
Amino Acid Dopant Observed Effects on KDP Crystals Key Research Findings L-Alanine Increased optical transparency and SHG efficiency. Enhances NLO properties and improves crystal quality. sphinxsai.com Glycine Enhanced SHG efficiency (up to 1.36 times pure KDP). Improves non-linear optical response. researchgate.net L-Arginine Significant increase in SHG efficiency (over 3-fold). Enhanced mechanical and laser strength. dntb.gov.ua Substantially boosts NLO characteristics and crystal durability. [2, 36] L-Histidine Increased thermal stability and optical transparency. Enhanced hardness. [3, 4] Improves thermal and optical properties, as well as mechanical strength. [3, 4] L-Glutamic Acid Improved optical transmittance and enhanced NLO properties. Boosts optical and non-linear optical characteristics. ijsrd.com L-Valine Increased optical transmission. Enhances the transparency of the crystal. L-Tartaric Acid Modification of optical and thermal properties. Influences the fundamental physical characteristics of the crystal. Aspartic Acid Improved optical band gap and confirmed SHG properties. Modifies electronic and non-linear optical properties. Succinic Acid Improved optical band gap and better frequency conversion efficiency than pure KDP. [2, 21] Enhances optical and non-linear optical performance. [2, 21] L-Cystine Investigated for modification of NLO properties. [16, 20] Considered a potential candidate for enhancing non-linear optical behavior.
Besides amino acids, other organic molecules have been utilized to tailor the properties of KDP crystals. These dopants can influence the crystal's morphology, optical transparency, and thermal stability.
Picric acid doping has been shown to increase the SHG efficiency of KDP crystals to 1.31 times that of undoped KDP and also enhance its thermal stability. The incorporation of malonic acid has also been investigated to understand its impact on the crystal's properties. researchgate.netdntb.gov.ua
Urea (B33335) , an organic compound with a large dipole moment, has been used as a dopant to enhance the SHG efficiency and mechanical strength of KDP crystals. researchgate.netiosrjournals.org The presence of urea in the crystal lattice can create a more favorable alignment of dipoles, leading to an improved NLO response.
The use of natural extracts, such as clove extract , as a dopant has also been explored. journalijar.com Preliminary studies suggest that components within the extract can be incorporated into the KDP crystal lattice, potentially leading to enhanced SHG efficiency. journalijar.com
Table 2: Effects of Other Organic Dopants on KDP Crystal Properties
Organic Dopant Observed Effects on KDP Crystals Key Research Findings Picric Acid Increased SHG efficiency (1.31 times pure KDP) and enhanced thermal stability. Improves non-linear optical response and thermal durability. Malonic Acid Studied for its impact on crystal properties. [8, 9] Research ongoing to determine specific effects. [8, 9] Urea Enhanced SHG efficiency and mechanical strength. [7, 8] Improves non-linear optical and mechanical characteristics. [7, 8] EDTA Influences nucleation and growth kinetics; modifies mechanical properties. [4, 5, 6] Affects crystal formation and physical strength. [4, 5, 6] Clove Extract Potential for enhanced SHG efficiency. Preliminary studies indicate a positive effect on non-linear optical properties.
Inorganic Ion Doping
The incorporation of inorganic ions into the KDP crystal lattice is a well-established method for altering its physical and chemical properties. These ions can substitute for K⁺ ions or occupy interstitial sites, leading to changes in the crystal's structure, optical absorption, and other important characteristics.
Transition metal ions, with their partially filled d-orbitals, can introduce new energy levels within the bandgap of KDP, leading to significant changes in its optical properties.
Doping with Titanium (Ti) ions has been investigated to understand its influence on the crystal's characteristics. The presence of Iron (Fe) ions in the KDP lattice has been shown to affect its electronic and optical properties, with Fe-doped KDP exhibiting half-metallic properties. The incorporation of Chromium (Cr) ions can lead to the formation of additional absorption peaks in the UV-visible spectrum of KDP.
Studies on Copper (Cu) doping have shown an enhancement in the SHG efficiency of KDP crystals. The effects of Gallium (Ga) doping are also a subject of research to tailor KDP's properties. Nickel (Ni) and Magnesium (Mg) have been used as bimetallic dopants, resulting in KDP crystals with higher crystallinity and increased transparency compared to pure KDP. scialert.netresearchgate.netsphinxsai.comresearchgate.net Specifically, magnesium chloride as an additive has been found to improve the optical transparency and thermal stability of KDP crystals. ijsrd.com
Table 3: Effects of Transition Metal Ion Doping on KDP Crystal Properties
Transition Metal Ion Observed Effects on KDP Crystals Key Research Findings Ti Under investigation for its influence on crystal properties. - Fe Induces half-metallic properties; affects electronic and optical characteristics. Alters the fundamental electronic and optical behavior of the crystal. Cr Creates additional absorption peaks in the UV-visible spectrum. Modifies the optical absorption profile of the crystal. Cu Enhances SHG efficiency. Improves the non-linear optical response. Ga Under investigation for tailoring crystal properties. - Ni Used as a bimetallic dopant with Mg, leading to higher crystallinity and transparency. [14, 15, 17, 18] Improves crystal quality and optical clarity. [14, 15, 17, 18] Mg As a dopant, improves optical transparency and thermal stability. researchgate.net As a bimetallic dopant with Ni, increases crystallinity and transparency. [14, 15, 17, 18] Enhances optical and thermal properties, as well as overall crystal quality. [11, 14, 15, 17, 18]
Alkali metals and other metallic elements can also be introduced into the KDP lattice to modify its properties.
Doping with Sodium (Na) ions has been found to influence the growth and properties of KDP crystals. The incorporation of Lithium (Li) ions can also alter the crystal's characteristics. The introduction of Rare Earth elements is another area of active research, with the goal of enhancing the optical and luminescent properties of KDP. Doping with Thallium (Tl) has been shown to be limited in its incorporation and distribution within the KDP lattice. researchgate.net
Table 4: Effects of Alkali and Other Metal Ion Doping on KDP Crystal Properties
Alkali/Other Metal Ion Observed Effects on KDP Crystals Key Research Findings Na Influences crystal growth and properties. Affects the formation and characteristics of the crystal. Li Alters crystal characteristics. Modifies the intrinsic properties of the crystal. Rare Earth Investigated for enhancing optical and luminescent properties. Potential for creating crystals with novel light-emitting capabilities. Thallium Limited incorporation and distribution in the KDP lattice. Shows low solubility and integration into the crystal structure.
The introduction of ammonium (B1175870) ions (NH₄⁺) and associated halides can also impact the properties of KDP crystals.
Doping with Ammonium Chloride (NH₄Cl) and Ammonium Bromide (NH₄Br) has been studied to understand their effects on the crystal lattice and physical properties of KDP. The substitution of K⁺ with NH₄⁺ can lead to the formation of mixed crystals (K₁₋ₓ(NH₄)ₓH₂PO₄), which exhibit properties intermediate between those of pure KDP and pure ammonium dihydrogen phosphate (B84403) (ADP). This allows for the tuning of properties such as the phase transition temperature and electro-optic coefficients.
Impact of Dopants on Material Characteristics
The introduction of dopants or impurities into the growth environment of potassium dihydrogen phosphate (KH₂PO₄), commonly known as KDP, significantly alters its fundamental properties. These modifications are crucial for tailoring the material for specific technological applications, ranging from nonlinear optics to electro-optic devices. The influence of these foreign atoms or molecules extends to the crystal's growth dynamics, structural parameters, optical response, electrical behavior, and mechanical strength.
Crystal Growth Rate and Morphology
For instance, trivalent metal ions like iron (Fe³⁺) and aluminum (Al³⁺) have a pronounced effect on KDP crystal growth. researchgate.net An increase in the concentration of these ions leads to a widening of the metastable zone and a decrease in the crystallization rate. researchgate.net This results in a morphological shift from a prismatic to a more needle-like or acicular habit, characterized by an increased length-to-diameter ratio. researchgate.net The presence of these impurities can also create a "dead zone" at low supersaturation levels, where the growth rate of the prismatic faces is almost completely suppressed. semanticscholar.org
Other metallic impurities also influence the crystal habit. Barium (Ba²⁺), for example, can cause a "pinching out" of the crystal, similar to the effect of iron and aluminum, but at higher concentrations. semanticscholar.org In contrast, divalent ions such as magnesium (Mg²⁺) and calcium (Ca²⁺) have a minimal impact on the crystal's morphology. researchgate.net Anionic impurities like fluoride (B91410) (F⁻) can cause a slow decrease in the length-to-diameter ratio, while sulfate (B86663) (SO₄²⁻) can initially increase the average crystal size and then decrease it at higher concentrations. researchgate.net
Organic molecules also play a significant role in modifying the growth behavior. The presence of L-threonine has been observed to influence the growth rate and morphology of KDP crystals. aip.org Similarly, doping with Urea Phosphate can alter the growth habit, specifically decreasing the growth rate along the c-axis as the dopant concentration increases. researchgate.net The introduction of sodium trimetaphosphate (Na₃(PO₃)₃) creates a "growth dead zone" at low supersaturation, which expands with increasing dopant concentration. acs.org
Table 1: Influence of Various Dopants on KDP Crystal Growth Rate and Morphology
| Dopant | Effect on Growth Rate | Effect on Morphology | Reference |
|---|---|---|---|
| Iron (Fe³⁺) | Decreases | Prismatic to needle-like | researchgate.net |
| Aluminum (Al³⁺) | Decreases | Prismatic to needle-like | researchgate.net |
| Barium (Ba²⁺) | - | Pinching out of faces | semanticscholar.org |
| Magnesium (Mg²⁺) | Minimal effect | Minimal effect | researchgate.net |
| Calcium (Ca²⁺) | Minimal effect | Minimal effect | researchgate.net |
| Fluoride (F⁻) | - | Slow decrease in length-to-diameter ratio | researchgate.net |
| Sulfate (SO₄²⁻) | - | Initial increase, then decrease in average size | researchgate.net |
| Urea Phosphate | Decreases along c-axis | Altered habit | researchgate.net |
| Sodium trimetaphosphate (Na₃(PO₃)₃) | Creates a "dead zone" at low supersaturation | - | acs.org |
Structural Integrity and Lattice Parameters
Powder X-ray diffraction (XRD) studies have shown that heavy doping with metal ions such as Al³⁺ and Na⁺ can lead to distortions in the lattice parameter values. researchgate.net Similarly, doping with L-phenylalanine can lead to an enhancement of the growth rate along the proquest.com direction, as evidenced by changes in the intensity of certain peaks in the XRD pattern. researchgate.net This indicates that the dopant is incorporated into the crystalline matrix and influences the preferred growth directions. researchgate.net
In some cases, the incorporation of a dopant does not significantly alter the crystal structure. For example, studies on Ni²⁺ doped KDP have shown that the dopant can be incorporated into the lattice with complete perfection, causing no significant change in the lattice parameters. researchgate.net This suggests that the Ni²⁺ ions may be occupying interstitial sites or substituting for K⁺ ions without causing significant lattice distortion. researchgate.net The introduction of impurities can also lead to lattice deformation at the boundary between different growth sectors of the crystal. researchgate.net
Table 2: Effect of Dopants on the Lattice Parameters of KDP Crystals
| Dopant | Effect on Lattice Parameters | Reference |
|---|---|---|
| Aluminum (Al³⁺) | Distortion | researchgate.net |
| Sodium (Na⁺) | Distortion | researchgate.net |
| L-phenylalanine | Changes in peak intensities, indicating altered growth dynamics | researchgate.net |
| Nickel (Ni²⁺) | No significant change | researchgate.net |
Optical Performance (Transparency, NLO Efficiency, LDT, Band Gap)
Doping is a powerful tool for modifying the optical properties of KDP crystals, including their transparency, nonlinear optical (NLO) efficiency, laser damage threshold (LDT), and optical band gap.
Transparency: The introduction of certain dopants can significantly enhance the optical transparency of KDP crystals. For instance, doping with L-threonine has been shown to increase the optical transparency compared to pure KDP, with the maximum transparency observed at a 1 mol% doping concentration. aip.orgbenthamdirect.com Similarly, L-phenylalanine doping at low concentrations can increase the optical transmission from approximately 60% in pure KDP to around 80%. researchgate.net Doping with metal ions has also been found to improve the transparency of KDP crystals. researchgate.net
Nonlinear Optical (NLO) Efficiency: The second harmonic generation (SHG) efficiency, a key NLO property, can also be tailored through doping. L-threonine doping has been found to enhance the SHG efficiency, with the maximum efficiency correlating with the highest crystalline perfection at 1 mol% doping. aip.orgbenthamdirect.com Doping with L-phenylalanine has also been shown to significantly enhance the SHG efficiency, with a 2 mol% doping concentration resulting in an efficiency 1.31 times that of pure KDP. researchgate.net Amino acid doping, in general, has been reported to improve the NLO properties of KDP crystals. researchgate.net
Laser Damage Threshold (LDT): The resistance of KDP to laser-induced damage can be improved by doping. L-threonine doping has been shown to considerably increase the LDT with increasing dopant concentration. aip.orgbenthamdirect.com Reducing the level of total organic carbon through treatment with hydrogen peroxide has also been found to improve the laser strength of KDP single crystals. semanticscholar.org
Optical Band Gap: The optical band gap of KDP can be modified by the introduction of dopants. Doping with amino acids such as aspartic acid, succinic acid, glycine, and L-alanine has been shown to improve the optical band gap of the material. researchgate.netaps.org This modification of the band gap can enable enhanced applications for the doped KDP crystals. researchgate.netaps.org
Table 3: Impact of Dopants on the Optical Properties of KDP Crystals
| Dopant | Effect on Transparency | Effect on NLO Efficiency (SHG) | Effect on Laser Damage Threshold (LDT) | Effect on Optical Band Gap | Reference |
|---|---|---|---|---|---|
| L-threonine | Increased | Increased (max at 1 mol%) | Increased | - | aip.orgbenthamdirect.com |
| L-phenylalanine | Increased (up to 80%) | Increased (1.31x pure KDP at 2 mol%) | - | - | researchgate.net |
| Metal ions (general) | Improved | - | - | - | researchgate.net |
| Amino acids (aspartic acid, succinic acid, glycine, L-alanine) | - | Improved | - | Improved | researchgate.netaps.org |
Ferroelectric and Dielectric Behavior Modulation
The ferroelectric and dielectric properties of KDP are intrinsically linked to its crystal structure and the ordering of protons within the hydrogen bonds. The introduction of impurities can disrupt this ordering and significantly alter the material's electrical behavior.
Doping KDP with ammonium dihydrogen phosphate (ADP) or potassium dihydrogen arsenate (KDA) has been shown to linearly decrease the ferroelectric transition temperature as the impurity concentration increases. researchgate.net The rate of this decrease is more sensitive to the concentration of ADP impurities than KDA impurities. researchgate.net Furthermore, the domain-wall mobility below the transition temperature remains high for ADP-doped crystals but is reduced in KDA-doped crystals. researchgate.net
The presence of thiourea (B124793) as a dopant has been observed to influence the ferroelectric properties of KDP. researchgate.net Pure and thiourea-doped KDP crystals exhibit ferroelectric behavior at room temperature. researchgate.net The doped crystals show a phase transition from a ferroelectric to a second-order ferroelectric phase transition at temperatures lower than that of pure KDP. researchgate.net The incorporation of complex inorganic molecules like K₄[Ru₂Cl₁₀O] can lead to a selective suppression of the domain contribution to the dielectric constant in the prismatic sectors of the crystal. tandfonline.com
Mechanical Robustness and Hardness
The mechanical properties of KDP, such as its hardness, are crucial for its handling, processing, and device fabrication. Doping can either enhance or diminish the mechanical robustness of the crystal.
The introduction of metal ion dopants has been shown to increase the hardness of KDP, with the magnitude of the increase depending on the concentration of the dopant. researchgate.net Doping with itaconic acid has also been found to expand the hardness of KDP single crystals. researchgate.net In contrast, doping with amino acids such as L-arginine, L-lysine, and L-alanine has been observed to decrease the Vickers microhardness, making the crystals softer. researchgate.net The mechanical strength of KDP crystals, as estimated by the Vickers microhardness test, was also found to decrease with an increase in sunset yellow dye doping. ias.ac.in The substitution of hydrogen with deuterium (B1214612) in deuterated KDP (DKDP) crystals leads to a decline in the hardness number as the deuterium content increases, which is attributed to the weakening of the hydrogen bond strength. researchgate.net
Table 4: Influence of Dopants on the Mechanical Hardness of KDP Crystals
| Dopant | Effect on Hardness | Reference |
|---|---|---|
| Metal ions (general) | Increased | researchgate.net |
| Itaconic acid | Increased | researchgate.net |
| Amino acids (L-arginine, L-lysine, L-alanine) | Decreased | researchgate.net |
| Sunset yellow dye | Decreased | ias.ac.in |
| Deuterium | Decreased | researchgate.net |
Mechanisms of Impurity Incorporation and Segregation
The way in which impurities are incorporated into the KDP crystal lattice and their subsequent distribution within the crystal are complex processes governed by factors such as the impurity's size, charge, and chemical affinity for the crystal lattice, as well as the growth conditions. The crystal structure of KDP itself promotes the sorption and incorporation of positively charged impurities into the interstitial voids of the crystal. semanticscholar.org
The mechanism of incorporation for different metal ions into the KDP crystalline structure is dependent on their ionic radii. semanticscholar.org The changes in crystal morphology in the presence of trivalent metal ions (M³⁺) are often caused by their adsorption onto the crystal faces, whereas for divalent metal ions (M²⁺), the changes are mainly due to their incorporation into the crystal structure.
Once incorporated, impurities are not always distributed uniformly throughout the crystal. This phenomenon, known as segregation, leads to different concentrations of impurities in different growth sectors of the crystal. For example, the selective penetration of the dopant K₄[Ru₂Cl₁₀O] into the prismatic {010} sectors results in a remarkable suppression of the domain contribution to the dielectric constant in these sectors, while the pyramidal {101} sectors remain similar to a pure crystal. tandfonline.com The presence of impurity bands in topographs of KDP crystals can be directly ascribed to this segregation of impurities during growth. researchgate.net The segregation of doped molecules at the structural grain boundaries can be indicated by weak green emission peaks in photoluminescence spectra. researchgate.net
Strategies for Impurity Removal and Material Purification
The synthesis of high-purity potassium dihydrogen phosphate (KDP) is crucial for its application in advanced technologies, particularly in the field of nonlinear optics where crystal quality directly impacts device performance. Various strategies have been developed to remove impurities and purify the raw material, each with its own efficacy depending on the nature of the impurities and the desired final purity level. These methods primarily include recrystallization techniques, often enhanced with chelating agents, as well as other physical methods like ion exchange and zone refining.
Crystallization-Based Purification
Recrystallization is a fundamental and widely used technique for the purification of KDP. researchgate.net This method relies on the difference in solubility between KDP and its impurities in a given solvent, typically water. By carefully controlling conditions such as temperature and solvent composition, it is possible to selectively crystallize KDP, leaving a significant portion of the impurities in the mother liquor.
Inspired by semiconductor purification technology, fractional recrystallization is a refined approach to enhance purity. researchgate.net This process involves multiple crystallization steps, where the crystal fractions are separated and analyzed to estimate the segregation coefficients of various impurities. The segregation coefficient (K), defined as the ratio of an impurity's concentration in the solid phase to its concentration in the liquid phase (K = CS / CL), is a key parameter in determining the effectiveness of this method. researchgate.net Impurities with a segregation coefficient greater than one are preferentially incorporated into the crystal, while those with a coefficient less than one tend to remain in the solution. A special three-step purification method, which involves drawing a "head" or the first fraction of crystals, can be employed to eliminate impurities with K > 1. researchgate.net
Research has been conducted to determine the effective distribution coefficients for a wide range of elements in KDP single crystals grown from stoichiometric solutions. The incorporation of cations is influenced by their ionic radius and the type of defect centers they form within the KDP crystal structure. researchgate.net
The removal of metallic impurities, particularly d-block elements like iron (Fe) and chromium (Cr), can be significantly enhanced by the use of chelating agents during the crystallization process. orientjchem.orgresearchgate.net These agents form stable complexes with the metal ions, preventing their incorporation into the growing KDP crystal lattice. orientjchem.org
Detailed investigations have been carried out to optimize this process, including the selection of the most effective chelating agents, their optimal concentration, and the necessary reaction time. orientjchem.orgresearchgate.net It has been found that the addition of ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) can reduce the distribution coefficients of iron and chromium impurities by three orders of magnitude. orientjchem.org
The effectiveness of this purification strategy is further improved by washing the crystalline product. This step helps to remove any residual mother liquor containing the chelated impurities from the crystal surface. The following table presents research findings on the purification of KDP from iron and chromium impurities using EDTA, highlighting the impact of a post-crystallization washing step. researchgate.net
| Impurity | Chelating Agent | Initial Impurity Concentration (ppm) | Purification Coefficient (Kp) - Unwashed | Purification Coefficient (Kp) - Washed |
|---|---|---|---|---|
| Iron (Fe) | 0.35% EDTA | 5 | 10 | 30 |
| Chromium (Cr) | 0.35% EDTA | 5 | 8 | 25 |
Note: The purification coefficient (Kp) is the ratio of the initial impurity concentration to the concentration after purification.
Other Purification Strategies
Beyond crystallization, other physical and chemical methods are employed to achieve high-purity KDP.
Ion-exchange chromatography is a powerful technique for removing ionic impurities from solutions. microbenotes.com In this process, a KDP solution is passed through a column packed with an ion-exchange resin. microbenotes.com The resin has charged functional groups on its surface that can reversibly bind with ions of the opposite charge. microbenotes.com For the removal of cationic impurities from KDP solutions, a cation-exchange resin is used. As the solution passes through the column, impurity cations are adsorbed onto the resin, while the purified KDP solution flows through. microbenotes.com
Zone refining is a method used to produce materials of very high purity, particularly for applications in the semiconductor and optics industries. youtube.com This technique involves creating a narrow molten zone in a solid rod of the material to be purified. youtube.com This molten zone is then slowly moved along the length of the rod. youtube.com Impurities, which are typically more soluble in the molten phase than in the solid phase, are segregated and transported with the molten zone to one end of the rod. youtube.com By repeating this process multiple times, extremely high levels of purity can be achieved. youtube.com
Mechanical Behavior and Advanced Material Processing
Hardness and Microhardness Characterization (e.g., Vickers Microhardness)
The mechanical hardness of potassium dihydrogen phosphate (B84403) (KDP) is a critical parameter influencing its machinability and performance. Microhardness measurements, primarily using Vickers and Knoop indenters, have been employed to characterize this property. Studies have revealed that the hardness of KDP is anisotropic, meaning it varies with the crystallographic orientation.
The Vickers microhardness of KDP has been measured on various crystal planes, including the (100), (001), and (011) faces. semanticscholar.orgresearchgate.net A notable "indentation size effect" is observed, where the measured hardness value changes with the applied indentation load. researchgate.netias.ac.in For instance, with Vickers indentation on the {100} plane, the hardness can vary with loads ranging from 0.298 N to 0.98 N. researchgate.net At higher loads (0.24–1.96 N), the large-load Vickers hardness has been estimated to be approximately 1.4 ± 0.1 GPa. researchgate.net The anisotropy in hardness between the (100) and (001) faces is relatively small, around 20%. researchgate.net
Crack patterns that form around the indentations are also dependent on the orientation of the indenter, providing further insight into the fracture mechanics of the crystal. semanticscholar.org Doping KDP crystals with amino acids such as L-arginine, L-lysine, and L-alanine has been shown to decrease the Vickers microhardness, making the crystals softer. researchgate.net
| Crystal Face | Indenter Type | Load Range (N) | Hardness Value (GPa) | Key Observation |
|---|---|---|---|---|
| (100) & (001) | Vickers | 0.24–1.96 | ~1.4 ± 0.1 | Indentation size effect observed. researchgate.net |
| (100) & (011) | Vickers | Not Specified | Anisotropic | Crack patterns depend on indenter orientation. semanticscholar.org |
| {100} | Vickers | 0.298–0.98 | Variable | Hardness decreases with amino acid doping. researchgate.net |
| (001) | Vickers | 0.049–0.98 (5-100g) | Variable | Hardness initially increases with load up to 25g, then decreases. ias.ac.in |
Brittle-Ductile Transition (BDT) Characteristics
Potassium dihydrogen phosphate is macroscopically a brittle material, but it can exhibit plastic deformation at the micro-scale. mdpi.com The transition from brittle fracture to ductile material removal is a critical aspect of machining high-quality KDP components. This brittle-ductile transition (BDT) is highly anisotropic and depends on factors such as crystallographic orientation, tool geometry, and cutting parameters. scientific.net
Achieving a ductile-regime removal process is essential for producing crack-free surfaces. This is possible when the cutting depth is kept below a critical value known as the BDT depth. mdpi.com For KDP, this critical depth is typically in the nanometer range. mdpi.com Indentation experiments have shown that the critical condition for the BDT has strong anisotropy. scientific.net For example, on the (100) crystal plane, the minimum critical cutting thickness for the BDT occurs in the nsf.gov direction, while the maximum is in the scientific.net direction. scispace.com Understanding and controlling the BDT is paramount for preventing fracture damage during the machining process. researchgate.netacs.org
Deformation Mechanisms (Slip Phenomena, Stress-Induced)
The plastic deformation of KDP crystals under concentrated stress, such as during nanoindentation, is primarily governed by dislocation nucleation and propagation. acs.org Theoretical calculations and experimental results suggest that the "pop-in" events observed in load-displacement curves from nanoindentation signify the onset of plastic deformation through the generation of dislocations. acs.org As indentation depth increases, more slip systems are activated. When the density of dislocations becomes high, their interaction increases the resistance to further deformation. acs.org
In addition to dislocation-mediated plasticity, stress-induced phase transformations are another significant deformation mechanism in KDP. nih.govyoutube.com Molecular dynamics simulations of nanoindentation have shown that under the combined hydrostatic and shear stresses beneath the indenter, the original KDP structure can transform into other phases, such as tetragonal, orthorhombic, and monoclinic structures. nih.govyoutube.com The specific phase transformations and the potential for amorphization depend on the crystallographic plane being indented. For instance, on the (001) surface, indentation can lead to both tetragonal and monoclinic phases, with subsequent amorphization near the surface. youtube.com
Nanoindentation Techniques for Probing Surface Mechanical Properties
Nanoindentation is a powerful technique for investigating the mechanical properties of KDP at small scales. cambridge.org By precisely controlling the load and measuring the displacement of an indenter tip, properties such as elastic modulus and hardness can be determined from the resulting load-displacement curves. researchgate.netcambridge.org This technique is particularly useful for studying the anisotropic nature of KDP's mechanical response and its deformation mechanisms. nih.govyoutube.com
Experiments using various indenters have demonstrated that the external stress fields significantly influence the plastic deformation of the crystal. acs.org In-situ scanning probe microscopy (SPM) functionality can be coupled with the nanoindentation device to characterize the topography of the indentation impression and observe any resulting pile-ups or cracking. spiedigitallibrary.org Nanoindentation has been used to study the elasto-plastic transition in KDP and has revealed differences in the mechanical properties of machined surfaces compared to original, cleaved surfaces. spiedigitallibrary.orgresearchgate.net
Surface and Subsurface Damage Analysis in Processing
The processing of KDP crystals, from sawing and grinding to polishing, inevitably introduces surface and subsurface damage that can significantly impact the material's optical performance and laser damage threshold. scientific.net This damage primarily manifests as micro-cracks and dislocations. scientific.net
Analysis methods such as sectioning and chemical etching have been used to reveal the extent of this damage. For instance, wire sawing can induce subsurface micro-cracks with a "bias-figure" configuration to depths of over 85 μm. scientific.net Subsequent grinding with finer abrasives can reduce this damage depth significantly. scientific.netscientific.net Grinding can leave obvious scratches, cracks, and crushing on the machined surface. scientific.netoptica.org Polishing processes can lead to the formation of dislocation etch pits on the surface. scientific.net The density and shape of these etch pits vary depending on the crystal face. scientific.net Understanding and characterizing this damage is crucial for optimizing machining processes to produce high-quality KDP components.
Advanced Machining Processes for Brittle Crystals
Ultra-Precision Diamond Cutting
Ultra-precision diamond cutting, including single-point diamond turning and fly cutting, is a key technology for manufacturing high-quality KDP optical components. mdpi.comscientific.net This technique can produce finished parts with high form accuracy and low surface roughness, often without the need for subsequent polishing steps. mdpi.com Due to the brittle nature of KDP, machining is performed in the ductile regime by maintaining a depth of cut that is smaller than the critical BDT depth. mdpi.com
The process is conducted on high-stiffness, precision machine tools, often with hydrostatic or aerostatic spindles, under carefully controlled environmental conditions. scientific.net Single-crystal diamond tools are used, and their geometry, such as the rake angle, can influence the amount of subsurface damage. mdpi.com The anisotropy of KDP's mechanical properties causes fluctuations in cutting forces, which directly affects the final surface quality. mdpi.com Machining parameters such as feed rate, spindle speed, and depth of cut are carefully selected to achieve optimal results.
| Process | Machine Tool | Tool | Key Parameters | Resulting Surface Roughness |
|---|---|---|---|---|
| Single-Point Diamond Turning | Pneumo Precision MSE-326 | Single Crystal Diamond | Spindle Speed: 1000 rpm, Feed Rate: 2.5 mm/min, Depth of Cut: 1.25 µm, Tool Rake: -25°, Tool Radius: 3.8 mm | < 8 Å rms, 36 Å P-V mdpi.com |
| Ultra-Precision Fly Cutting | UPDFC Machine Tool | Single Crystal Diamond | Spindle Speed: 800 r/min, Feed Speed: 4 mm/min, Cutting Depth: 2 µm | Not specified, focus on surface morphology prediction. mdpi.com |
| Ultra-Precision Machining | Not Specified | Not Specified | Machined in ductile mode | 6.6 nm RMS in scientific.net direction, 11.2 nm in nsf.gov direction scispace.com |
Novel Modulation Cutting Processes
A significant challenge in the ultra-precision machining of KDP crystals is the limited brittle–ductile transition (BDT) depth, which is typically in the nanometer range (80 nm–180 nm) and restricts machining efficiency. researchgate.net To overcome this limitation, a novel ultra-precision diamond cutting process based on tool trapezoidal modulation has been proposed. mdpi.comresearchgate.net This technique, referred to as novel modulation cutting (NMC), offers a new strategy for investigating the BDT mechanism and enhancing machining performance. mdpi.com
In the NMC process, a diamond tool is vibrated in a periodic, two-dimensional trapezoidal path on the cutting plane while the KDP workpiece is fed. mdpi.com A key advantage of this method is that by carefully designing the tool's modulation locus, the uncut chip thickness (UCT) and cutting direction are kept constant during the cutting duty cycle. mdpi.comresearchgate.net This contrasts with conventional vibration-assisted machining where these parameters vary continuously. researchgate.net
Research has demonstrated that the NMC process can significantly increase the BDT depth compared to conventional ultra-precision single-point diamond cutting. mdpi.com This enhancement is attributed to the unique advantages of the modulation machining approach. mdpi.com The process allows for ductile-regime machining, which is crucial for generating a crack-free surface on the brittle KDP crystal, provided the UCT is maintained below the BDT depth. mdpi.com The findings from these studies are not only beneficial for improving the machining of KDP crystals but may also be extended to enhance the processing of other brittle optical materials. researchgate.net
| Machining Process | Key Characteristic | Primary Advantage | Reference |
|---|---|---|---|
| Conventional Single-Point Diamond Cutting (SPDC) | Continuous cutting with a fixed tool. | Standard ultra-precision method. | researchgate.net |
| Vibration-Assisted Cutting | Tool vibrates while cutting; uncut chip thickness and cutting velocity vary continuously. | Reduces cutting force and improves BDT depth compared to SPDC. | mdpi.comresearchgate.net |
| Novel Modulation Cutting (NMC) | Tool follows a 2D trapezoidal locus; uncut chip thickness and cutting direction remain constant during the cutting cycle. | Significantly increases BDT depth compared to conventional SPDC, enhancing ductile-regime machining. | mdpi.comresearchgate.net |
Vibration-Assisted Cutting
Vibration-assisted machining is an advanced technique that combines ultra-precision single-point diamond cutting (SPDC) with high-frequency vibration technology to improve the machinability of difficult-to-cut materials like KDP. mdpi.comresearchgate.net This method has been shown to significantly reduce cutting forces and improve the brittle-ductile transition (BDT) depth for brittle materials when compared to conventional SPDC. mdpi.com
Stress Wave Propagation Studies
The structural stability of potassium dihydrogen phosphate under mechanical stress, such as that induced by shock waves, is a critical consideration for its application in devices that may be subjected to demanding physical environments. researchgate.net Studies have been conducted to investigate the impact of shock waves on the molecular and structural response of KDP powder samples. researchgate.net
In these experiments, KDP crystals were exposed to a controlled number of shock pulses (e.g., 50 and 100 pulses) with a corresponding Mach number of 2.2. researchgate.net The material's properties were then analyzed using techniques such as Fourier-transform infrared (FTIR) spectroscopy and powder X-ray diffraction (XRD). The FTIR analysis revealed no significant changes in the molecular bands of the crystal after shock loading, indicating molecular stability. researchgate.net
The XRD analysis, however, showed some structural changes. While the original crystal phase was retained, a few secondary peaks appeared after exposure to 50 and 100 shock pulses. This phenomenon suggests the occurrence of orientation defects and microdistortions within the crystal structure caused by the impact of the stress waves. Despite these micro-level changes, KDP crystal is considered to show structural stability against shock waves. researchgate.net Interestingly, in some experiments, a few diffraction peaks were observed to disappear and then reappear under shocked conditions, with the intensity of the peaks altering significantly depending on the number of shock pulses applied. researchgate.net
| Analysis Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| Fourier-Transform Infrared (FTIR) Spectroscopy | No considerable changes in molecular bands. | The molecular structure of KDP remains stable after shock loading. | researchgate.net |
| Powder X-Ray Diffraction (XRD) | Original crystal phase retained; appearance of a few secondary peaks; some peaks disappear and reappear. | Shock waves induce orientation defects and microdistortions; overall structural stability is maintained. | researchgate.net |
Solution Chemistry and Physicochemical Principles of Crystallization
Solubility and Phase Equilibria in Aqueous Systems
Potassium dihydrogen phosphate (B84403) (KDP) is a salt that is highly soluble in water, a characteristic that is fundamental to its crystallization from aqueous solutions. annexechem.comnih.gov Its solubility is markedly dependent on temperature, increasing significantly as the temperature rises. For instance, the solubility is 226 g/L at 20°C and increases to 835 g/L (83.5 g/100g of water) at 90°C. acs.org However, it is insoluble in alcohol. nih.gov
The phase equilibria of KDP have been studied in various multicomponent systems to understand its behavior in the presence of other solutes. In the quaternary system CO(NH₂)₂-KH₂PO₄-K₂HPO₄-H₂O at 25°C, an incongruent chemical compound with the composition 2KH₂PO₄ · K₂HPO₄ is formed. researchgate.net Studies of the ternary system KCl + KH₂PO₄ + H₂O at 298.15 K and 313.15 K provide essential solubility data for designing separation and crystallization processes, particularly for removing chloride ion impurities from KDP produced via extraction technology. acs.org The addition of a co-solvent like methanol (B129727) significantly alters the solubility; in the water-methanol-KDP system, solubility was determined across a temperature range of 283.15–343.15 K, providing a thermodynamic basis for salting-out crystallization methods. acs.org
The following table presents solubility data for potassium dihydrogen phosphate in water at various temperatures.
| Temperature (°C) | Solubility (g / 100 mL H₂O) |
| 20 | 22.6 acs.org |
| 90 | 83.5 |
This table is interactive. Click on the headers to sort the data.
Metastable Zone Width and Induction Period Determination
The crystallization of KDP from a supersaturated solution is governed by kinetics, specifically the metastable zone width (MSZW) and the induction period. The MSZW is the region between the saturation (solubility) curve and the supersolubility curve, where spontaneous nucleation does not occur, and existing crystals can grow. nih.gov The induction period is the time that elapses before the first detectable crystals appear in a supersaturated solution. researchgate.net
Several process parameters significantly influence the MSZW and induction period.
Cooling Rate: An increase in the cooling rate of a saturated KDP solution leads to a wider metastable zone but a shorter induction period. aip.orgaip.org
pH: The pH of the solution has a notable effect. At a pH of 3.0, both the metastable zone width and the induction period are at their minimum, which corresponds to the highest crystallization rate. aip.orgaip.org
Impurities: The presence of impurities can widen the metastable zone. researchgate.net For example, trivalent cations like Fe³⁺ and Al³⁺ increase the induction period and slow the crystallization rate. researchgate.net
The determination of the MSZW is often accomplished using the polythermal technique, where a saturated solution is cooled at a constant rate, and the temperature at which nucleation begins is recorded. aip.orgpbworks.com The difference between the saturation temperature and this nucleation temperature defines the MSZW. aip.org
The table below summarizes the effects of various parameters on the metastable zone width and induction period of KDP crystallization.
| Parameter | Effect on Metastable Zone Width (MSZW) | Effect on Induction Period |
| Increasing Cooling Rate | Increases aip.orgaip.org | Decreases aip.orgaip.org |
| pH of 3.0 | Minimum aip.orgaip.org | Minimum aip.orgaip.org |
| Presence of Fe³⁺ or Al³⁺ Impurities | Widens researchgate.net | Increases researchgate.net |
This table is interactive. Users can filter and sort the data based on the parameters.
Solvent-Ion and Solvent-Crystal Interface Interactions
The interactions between the solvent (water), the K⁺ and H₂PO₄⁻ ions, and the surface of the growing KDP crystal are critical in defining the crystallization mechanism. researchgate.net The H₂PO₄⁻ anion is extensively hydrated in aqueous solutions. researchgate.net Dielectric relaxation spectroscopy studies have determined a total hydration number of approximately 11 water molecules for each H₂PO₄⁻ ion at infinite dilution. researchgate.net This strong hydration shell influences the behavior of the ions in solution; for instance, stronger hydration can reduce the extent of association between H₂PO₄⁻ anions. nih.govchemrxiv.org
The crystal-liquid interfacial free energy is a key parameter in nucleation, and it is directly influenced by interactions at the interface. nih.gov The structural similarity between the local order in the supersaturated solution and the crystal structure determines this interfacial energy. nih.gov The evolution of H₂PO₄⁻ ion symmetry in solution is a key factor in lowering the crystal-liquid interfacial free energy, thereby templating crystal formation. nih.gov
Interactions at the solvent-crystal interface can even be manipulated to alter the resulting crystal structure. For example, when KDP is crystallized in the presence of graphene oxide, the interaction between K⁺ cations and the π electrons on the graphitic surface distorts local structural configurations. aps.org This interaction can reduce the crystal-liquid interfacial free energy, promoting the formation of a stable monoclinic KDP structure at room temperature, a phase that typically only forms at much higher temperatures. aps.org
Role in Specialized Research Methodologies and Fundamental Investigations
Buffering Agent in Chemical and Biological Research Solutions
Potassium dihydrogen phosphate (B84403) is a cornerstone in the preparation of buffer solutions for a vast array of chemical and biological research applications. Its effectiveness stems from its nature as a salt of a weak acid (dihydrogen phosphate ion, H₂PO₄⁻) and a strong base (potassium hydroxide). In solution, the H₂PO₄⁻ ion can act as a weak acid, donating a proton to become the hydrogen phosphate ion (HPO₄²⁻). This equilibrium forms the basis of the phosphate buffer system, which typically involves a mixture of monobasic potassium dihydrogen phosphate (KH₂PO₄) and dibasic dipotassium (B57713) hydrogen phosphate (K₂HPO₄).
This buffer system is particularly effective in the pH range of approximately 6.0 to 8.0, which is physiologically relevant for many biological experiments. The ability to maintain a stable pH is critical in numerous research areas:
Biochemical Assays: Enzyme kinetics and protein stability are highly dependent on pH. Phosphate buffers are routinely used to ensure that pH remains constant throughout an experiment, allowing for accurate and reproducible measurements.
Cell Culture: It is a key component in many cell culture media, where it helps to maintain the optimal pH required for cell growth and viability.
Molecular Biology: Procedures such as DNA and RNA analysis and protein purification rely on the stable pH environment provided by phosphate buffers to prevent the degradation of sensitive biomolecules.
Chromatography: In techniques like High-Performance Liquid Chromatography (HPLC), potassium dihydrogen phosphate is used to prepare the mobile phase, where controlling the pH is crucial for the effective separation of analytes.
The preparation of a phosphate buffer involves dissolving calculated amounts of KH₂PO₄ and K₂HPO₄ in water to achieve the desired pH and molarity. The precise ratio of the monobasic to dibasic salt determines the final pH of the solution.
Table 1: Applications of Potassium Dihydrogen Phosphate as a Buffering Agent
| Research Area | Specific Application | Rationale for Use |
|---|---|---|
| Biochemistry | Enzyme activity assays, protein purification | Maintains stable physiological pH, ensuring enzyme structural integrity and activity. |
| Molecular Biology | DNA/RNA assays, nucleic acid preparations | Prevents denaturation and degradation of biomolecules sensitive to pH fluctuations. |
| Cell Culture | Component of growth media | Provides an optimal and stable pH environment for cell growth and metabolism. |
| Analytical Chemistry | Mobile phase in HPLC | Enhances separation effectiveness by maintaining a specific and constant pH. |
Reference Standard in Vibrational and Other Spectroscopic Analyses
Potassium dihydrogen phosphate serves as a reference standard in various analytical techniques, including spectroscopic analyses. The National Institute of Standards and Technology (NIST) provides a highly purified form of KH₂PO₄ as a Standard Reference Material® (SRM® 200b). This SRM is primarily intended for use as a working standard in the fertilizer industry to calibrate procedures for determining potassium and phosphorus content. The certified mass fractions of phosphorus and potassium in SRM® 200b are 22.769% (±0.010%) and 28.735% (±0.010%), respectively.
In the realm of vibrational spectroscopy, such as Raman and infrared (IR) spectroscopy, KDP's well-defined crystal structure and vibrational modes make it a useful reference material. The vibrational spectra of KDP are characterized by distinct peaks corresponding to the internal vibrations of the dihydrogen phosphate (H₂PO₄⁻) ion and the lattice vibrations of the crystal. For example, the strong O-H···O hydrogen bonds in the crystal give rise to characteristic spectral bands. Researchers use these well-characterized spectra to calibrate instruments and as a benchmark for interpreting the spectra of other hydrogen-bonded materials.
Table 2: Key Vibrational Modes of KH₂PO₄
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Reference |
|---|---|---|
| 912 | Internal vibrational mode of the H₂PO₄⁻ anion | |
| 549 | In-plane P(OH)₂ and PO₂ bending vibrations | |
| 474 | In-plane P(OH)₂ and PO₂ bending vibrations |
These well-defined peaks allow for the use of KDP as a standard for wavenumber calibration in spectrometers.
Model System for Ferroelectric and Phase Transition Studies
Potassium dihydrogen phosphate is one of the most extensively studied ferroelectric materials and serves as a quintessential model system for investigating ferroelectric phenomena and phase transitions. Discovered in the 1930s, KDP undergoes a phase transition from a paraelectric phase (tetragonal crystal structure, space group I-42d) to a ferroelectric phase (orthorhombic crystal structure, space group Fdd2) at a Curie temperature (Tc) of approximately 123 K (-150 °C).
The relatively accessible transition temperature and the significant changes in its physical properties make KDP an ideal subject for fundamental research. The mechanism of ferroelectricity in KDP is closely linked to the ordering of hydrogen atoms within the O-H···O hydrogen bonds connecting the PO₄ tetrahedra. In the paraelectric phase above Tc, the hydrogen atoms are disordered, occupying one of two possible off-center positions in the hydrogen bond with equal probability. Below Tc, the hydrogen atoms order into one of these positions, leading to a spontaneous electric polarization along the crystal's c-axis.
The Slater model (1941) provided the first successful theoretical explanation for the phase transition in KDP, emphasizing the role of the hydrogen bond ordering. Subsequent studies using techniques like neutron diffraction have confirmed the ordered positions of the hydrogen atoms in the ferroelectric state. The sharp increase in the dielectric constant near the Curie temperature is a hallmark of its displacive-type ferroelectric nature.
Contribution to Condensed Matter Physics (e.g., Lattice Vibrations, Hydrogen-Bonded Systems)
KDP has made significant contributions to the broader field of condensed matter physics, particularly in the study of lattice dynamics and hydrogen-bonded systems. The strong O-H···O hydrogen bonds are a dominant feature of its structure and are crucial to its physical properties. These bonds create a network that dictates the crystal's stability and its response to temperature and pressure.
Investigations into the lattice vibrations (phonons) in KDP, often using Raman spectroscopy, have provided deep insights into the forces between atoms in the crystal. The spectra reveal modes associated with the internal vibrations of the phosphate groups, the vibrations of the potassium ions, and, most importantly, the modes related to the protons in the hydrogen bonds. The behavior of these modes, particularly as the crystal approaches the ferroelectric phase transition, offers a window into the microscopic mechanisms driving the transition.
Furthermore, KDP is a model for studying quantum tunneling effects in hydrogen bonds. The proton can tunnel between the two potential minima in the O-H···O bond, a quantum mechanical phenomenon that influences the transition temperature. This has been a subject of intense theoretical and experimental investigation, contributing to the fundamental understanding of hydrogen-bonded systems in condensed matter.
Analytical Chemistry Applications (e.g., Impurity Concentration and Separation Techniques)
Beyond its use as a buffering agent, potassium dihydrogen phosphate has specific applications in analytical chemistry. Its high purity makes it suitable for use in methods that require low background levels of contaminants. However, the determination of trace impurities within KDP itself is an important analytical challenge, particularly for applications in crystal growth for optical technologies.
A study developed a method using inductively coupled plasma mass spectrometry (ICP-MS) for the direct analysis of 11 different impurity elements (including Be, Mg, Ni, Cu, Zn, As, Se, Cd, Sb, Tl, and Pb) in potassium dihydrogen phosphate. This technique allows for rapid and simple quantification of trace impurities after sample digestion, which is crucial for quality control.
In separation science, KH₂PO₄ is a common component of the aqueous mobile phase in reversed-phase high-performance liquid chromatography (RP-HPLC). By preparing a buffer solution with KH₂PO₄, analysts can precisely control the pH of the mobile phase. This is critical because the retention behavior and, therefore, the separation of many analytes are highly dependent on their ionization state, which is governed by the pH.
Future Research Directions and Emerging Challenges
Strategies for Enhancing Optical Homogeneity and Further Increasing Laser Damage Threshold
The performance of KDP in high-power laser applications is ultimately limited by its laser-induced damage threshold (LIDT) and optical homogeneity. A primary future goal is to push these limits further. Research indicates that the LIDT is intrinsically linked to the presence of defects within the crystal. researchgate.net
Strategies currently being explored include:
Advanced Annealing Processes: Heat treatment and annealing of KDP samples at temperatures near the phase transition point have been shown to significantly reduce the number of defects, thereby improving optical homogeneity. researchgate.net
Optimization of Growth Parameters: The conditions during crystal growth play a critical role in determining the final quality. A significant correlation has been established between crystallization parameters—such as solution acidity (pH), supersaturation levels, and hydrodynamic regimes—and the crystal's optical absorption and LIDT. researchgate.net For instance, an essential improvement in optical transparency and an increase in bulk LIDT were observed in crystals grown at a pH of 5. researchgate.net
Understanding Damage Mechanisms: A deeper understanding of the intrinsic damage mechanisms is crucial for developing effective mitigation strategies. mdpi.com The process of laser-induced damage is complex, involving stages of energy deposition, damage initiation, and eventual material failure. mdpi.com Controlling the number, geometry, and location of surface defects is a key factor in enhancing the laser damage resistance of KDP components. mdpi.com
| Growth Parameter | Effect on KDP Crystal Quality |
| Solution Acidity (pH) | Crystals grown at pH 5 show improved optical transparency and higher bulk laser damage threshold compared to those grown at pH 2.4. researchgate.net |
| Heat Treatment (Annealing) | Annealing near the phase transition temperature leads to a pronounced decrease in the number of defects and improved optical homogeneity. researchgate.net |
| Hydrodynamic Regime | The rate of crystal holder rotation during growth influences the bulk laser damage threshold. researchgate.net |
Advanced Characterization and Mitigation of Processing-Induced Defects
The fabrication of KDP optical components involves multiple processing steps, each capable of introducing performance-limiting defects. A significant challenge lies in the characterization and mitigation of these subtle, often subsurface, damages.
Future research directions in this area include:
Modeling Manufacturing Defects: Developing accurate models for laser-induced damage caused by manufacturing flaws is essential. nih.gov For example, the absorptivity of KDP increases dramatically with temperature; a defect that absorbs laser energy can trigger a runaway thermal process, leading to damage. nih.gov
Surface Integrity Analysis: The ultra-precision surfacing of KDP is known to be extremely challenging due to the material's sensitivity to mechanical stress and environmental conditions. researchgate.net This can lead to subsurface damage that compromises optical performance. Advanced techniques are needed to identify and understand the nature of this damage without destroying the component. researchgate.net
Mitigation of Coating Damage: Antireflective coatings on KDP can suffer from exfoliation under laser irradiation. researchgate.net Detailed surface analysis using techniques like Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can provide insights into the chemical changes and deterioration processes, paving the way for more robust coating solutions. researchgate.net
Development of Novel Crystal Growth Technologies for Industrial Scale
Meeting the demand for ever-larger KDP optics, such as those required for inertial confinement fusion (ICF) projects, necessitates the development of advanced, industrial-scale crystal growth technologies. llnl.gov The traditional slow growth method is insufficient for these needs, leading to the development of rapid-growth techniques.
Key areas of development are:
Rapid Growth Methods: Pioneered in Russia and perfected at institutions like Lawrence Livermore National Laboratory (LLNL), rapid-growth technology allows for the production of large-scale, high-quality KDP crystals in a fraction of the traditional time. llnl.gov This involves precise control over temperature and supersaturation. researchgate.net
Impurity Control: The presence of even trace concentrations of impurities, such as trivalent metal ions (Fe³⁺, Cr³⁺, Al³⁺), can significantly inhibit crystal growth on certain faces. osti.gov Developing advanced filtration and purification systems, as well as liners for growth vessels to prevent contamination, is crucial for consistent, high-quality production. osti.gov
Inclusion Prevention: As crystal size increases during rapid growth, solution inclusions can become a frequent problem, limiting the optical performance and yield. mdpi.com Research into optimizing hydrodynamic conditions, for instance by changing the crystal growth direction, has shown success in achieving rapid growth of large crystals without inclusions. mdpi.comaminer.cn
| Crystal Growth Technology | Key Features & Advantages | Challenges |
| Traditional Slow Growth | High-quality crystals, well-established process. | Extremely slow (e.g., 1 mm/day), not suitable for large-scale production. researchgate.net |
| Rapid Point Seed Growth | High growth speeds (up to 70 mm/day), enables production of large (400–550 mm) crystals for industrial applications like ICF. llnl.govmdpi.com | Prone to solution inclusions, requires precise control of hydrodynamics and supersaturation. mdpi.com |
| Temperature Reduction Method | Allows for growth of large crystals with high transmission in the visible region. researchgate.net | Requires sophisticated multi-zone crystallizer systems for constant temperature and supersaturation control. researchgate.net |
Comprehensive Exploration of Doping Effects for Multi-Functional Property Tailoring
Intentionally introducing specific impurities, or dopants, into the KDP crystal lattice opens up possibilities for tailoring its properties for specific applications. This goes beyond simply controlling unwanted impurities and moves towards creating multi-functional materials.
Future research will focus on:
Controlling Crystal Habit: Trace amounts of specific metal ions can inhibit growth on certain crystal faces while having little effect on others. osti.gov This phenomenon can be harnessed to intentionally control the aspect ratio (shape) of the growing crystal, leading to more advantageous shapes for specific optical components. osti.gov
Modifying Physical Properties: Doping KDP with various complex organic and inorganic molecules has been shown to alter its dielectric and thermal properties. researchgate.net The effect of the dopant can vary depending on which crystal growth sector (pyramidal or prismatic) it incorporates into. researchgate.net
Enhancing Optical and Growth Characteristics: The addition of chelating agents like EDTA to the growth solution has been shown to improve the optical characteristics of KDP crystals. spbstu.ru It can also positively affect the growth morphology and kinetics, allowing for faster growth without compromising quality. spbstu.ru
Refinement of Theoretical Models for Predictive Material Design
The development of robust theoretical models is essential for accelerating the discovery and optimization of KDP-related materials and processes. These models can reduce the need for extensive, time-consuming experimentation by providing predictive insights.
Key areas for model refinement include:
First-Principles Calculations: Ab-initio studies and first-principles calculations are powerful tools for understanding fundamental material properties. aps.org For example, such calculations have been used to explain the energetic favorability of different KDP crystal structures (tetragonal vs. monoclinic) under specific conditions, shedding light on nucleation mechanisms. aps.org
Multiscale Modeling: Integrating AI, multiscale modeling, and advanced manufacturing techniques is a transformative approach to materials design. youtube.comyoutube.com This allows for the design of materials with precisely tailored performance characteristics, moving from simply selecting an existing material to engineering a new one for a specific need. youtube.com
Laser-Interaction Models: Predictive models that simulate the interaction between high-power lasers and KDP, including the influence of surface defects, are critical for understanding failure mechanisms and predicting the LIDT. nih.gov These models help identify the weakest regions of the crystal under laser irradiation. nih.gov
Addressing Mechanical Processing Difficulties for Non-Destructive Fabrication
KDP is a notoriously difficult material to machine due to its soft, brittle, and deliquescent nature. researchgate.net Fabricating optical components to the required precision without introducing surface or subsurface damage is a major hurdle.
Emerging challenges and research directions include:
Understanding Material Response: The fundamental mechanical properties of KDP are not fully understood, which prevents the development of accurate quantitative models for machining processes like fly-cutting. researchgate.net
Non-Destructive Evaluation (NDE): A significant challenge is the lack of effective non-destructive methods to identify subsurface damage after machining. researchgate.net The material's sensitivity to temperature and stress makes conventional NDE techniques difficult to apply. researchgate.net Promising new approaches, such as grazing incidence X-ray diffraction (GIXD), are being explored to evaluate subsurface damage without altering it. researchgate.net
Deeper Understanding of Complex Phase Transition Dynamics
KDP is a classic example of a hydrogen-bonded ferroelectric material, exhibiting a well-known phase transition from a paraelectric tetragonal structure to a ferroelectric orthorhombic structure at low temperatures. researchgate.net However, the dynamics of this and other potential phase transitions are complex and still hold areas for exploration.
Future research aims to achieve a deeper understanding of:
Novel Phase Transitions: Recent studies have shown that a reversible phase transition between the common tetragonal structure and a monoclinic structure can be induced at room temperature by using graphene oxide. aps.org This discovery opens a new avenue for tuning the crystal structure of KDP and other metal salts under ambient conditions. aps.org
Influence of Impurities: The presence of impurities and dopants can significantly affect the phase transition dynamics, influencing the transition temperature and the dielectric properties of the material in its polar phase. researchgate.net
Theoretical Frameworks: The precise nature of the ferroelectric phase transition, including the role of proton tunneling versus order-disorder dynamics, is still a subject of theoretical refinement. researchgate.net Advanced theoretical models are needed to fully explain properties like dielectric response and acoustic attenuation associated with the transition. researchgate.net
Q & A
Basic: How do I prepare a pH-stable buffer using potassium dihydrogen phosphate for biochemical assays?
Methodological Answer:
Potassium dihydrogen phosphate (KH₂PO₄) is widely used in buffer systems due to its pKa of ~7.2, ideal for physiological pH ranges. To prepare a 0.1 M phosphate buffer (pH 7.4):
Dissolve 1.36 g KH₂PO₄ in 100 mL deionized water.
Adjust pH by titrating with 0.1 M KOH until the desired pH is reached.
Validate buffer capacity using a pH meter calibrated with NIST-traceable standards .
Note: Ensure KH₂PO₄ purity ≥99% (tested via ion chromatography for chloride/sulfate contaminants ≤0.005%) to avoid interference in sensitive assays .
Advanced: How can I resolve contradictions in phosphate quantification data from different analytical methods (e.g., spectrophotometry vs. ion chromatography)?
Methodological Answer:
Discrepancies often arise from matrix interference or method-specific detection limits :
- Spectrophotometry (Molybdenum Blue Method): Susceptible to silicate or organic phosphate interference. Pre-treat samples with acid digestion (H₂SO₄ + HNO₃) to hydrolyze organic phosphates .
- Ion Chromatography: Requires removal of cationic interferents (e.g., Ca²⁺) via cation-exchange cartridges . Validate with certified reference materials (e.g., NIST SRM 186) to ensure accuracy .
Data Reconciliation: Cross-validate using a spike recovery test (85–115% recovery acceptable) and report results with ±5% uncertainty intervals .
Basic: What factors influence the crystallization efficiency of potassium dihydrogen phosphate in laboratory-scale synthesis?
Methodological Answer:
Crystallization efficiency depends on:
Supersaturation Ratio: Achieve optimal supersaturation (1.2–1.5) by controlled cooling from 60°C to 25°C.
Seed Crystals: Add 0.1–0.5% (w/w) KH₂PO₄ seed crystals to nucleate homogeneous growth.
Impurity Control: Residual KCl (from synthesis) >0.2% inhibits crystal growth. Purify via recrystallization in ethanol-water mixtures .
Key Metric: Crystal yield ≥90% with median particle size 50–100 µm .
Advanced: How can I optimize a capillary electrophoresis method using KH₂PO₄ buffers for separating organic acids?
Methodological Answer:
Use a central composite design to optimize buffer parameters:
Buffer Composition: Mix 75% 20 mM KH₂PO₄ with 25% boric acid (v/v) for enhanced resolution.
pH Adjustment: Titrate to pH 9.7 with KOH to deprotonate organic acids.
Organic Modifier: Add 15% methanol to reduce electroosmotic flow and improve peak symmetry.
Validation: Assess repeatability (RSD <2% for migration time) and sensitivity (LOD ≤0.1 µg/mL) .
Basic: How do I assess the purity of potassium dihydrogen phosphate and troubleshoot contamination issues?
Methodological Answer:
Purity Assessment:
- Titrimetric Assay: Dissolve 5 g KH₂PO₄ in water, titrate with 0.1 M NaOH to pH 8.6. Purity ≥99% corresponds to 136–138 mL titrant .
- ICP-MS Analysis: Test for heavy metals (Pb ≤2 ppm, As ≤0.3 ppm) .
Contamination Troubleshooting: - High Chloride: Indicates incomplete washing during synthesis. Re-crystallize from hot water.
- Cloudy Solution: Filter through 0.22 µm nylon membranes to remove insoluble particulates .
Advanced: What strategies improve the sustainability of KH₂PO₄ synthesis while maintaining high yield?
Methodological Answer:
Adopt closed-loop processes :
Ion-Exchange Method: Use polystyrene resin to recover K⁺ from KCl and NH₄H₂PO₄, reducing waste by 40% .
Mother Liquor Recycling: Reuse filtrate from crystallization (contains ~10% KH₂PO₄) in subsequent batches.
Byproduct Valorization: Convert residual HCl (from metathesis reactions) into ammonium chloride fertilizer.
Yield: Achieve 92–95% yield with 99% purity, validated via XRD and FTIR .
Basic: How do I validate a KH₂PO₄-based buffer for microbial culture media?
Methodological Answer:
Sterility Testing: Autoclave buffer (121°C, 15 min) and incubate at 37°C for 48 hr to confirm no microbial growth.
pH Stability: Monitor pH after 0, 24, and 48 hr (∆pH ≤0.2 acceptable).
Growth Performance: Compare bacterial growth (e.g., E. coli OD₆₀₀) in KH₂PO₄ buffer vs. commercial media. Report ≥90% viability .
Advanced: How can I enhance the piezoelectric properties of KH₂PO₄ crystals for optoelectronic applications?
Methodological Answer:
Doping: Introduce 1–2% NH₄⁺ ions during crystallization to reduce dielectric loss (tan δ <0.01 at 1 MHz).
Directional Growth: Use a seed crystal aligned along the [100] axis in a temperature gradient (∆T = 2°C/cm).
Post-Synthesis Poling: Apply 1.5 kV/mm DC field at 120°C to align dipoles.
Performance Metrics: Piezoelectric coefficient (d₃₃) ≥4.5 pC/N, optical transparency >90% in UV-Vis range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
